molecular formula C20H20O6 B3038299 (-)-Haplomyrfolin CAS No. 85404-48-4

(-)-Haplomyrfolin

Numéro de catalogue: B3038299
Numéro CAS: 85404-48-4
Poids moléculaire: 356.4 g/mol
Clé InChI: NFAAULYTGYCSKM-LSDHHAIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Haplomyrfolin is a natural product found in Haplophyllum myrtifolium, Stellera chamaejasme, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-23-18-8-12(2-4-16(18)21)6-14-10-24-20(22)15(14)7-13-3-5-17-19(9-13)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAAULYTGYCSKM-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(-)-Haplomyrfolin: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haplomyrfolin, a dibenzylbutyrolactone lignan, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its primary natural source, the medicinal plant Haplophyllum myrtifolium, and details a comprehensive methodology for its extraction, isolation, and characterization. The protocols described herein are compiled from established phytochemical literature and are intended to serve as a foundational resource for researchers engaged in natural product chemistry and drug discovery. This document includes tabulated quantitative data, detailed experimental procedures, and illustrative diagrams to facilitate a thorough understanding of the isolation workflow.

Natural Source

The principal natural source of this compound is the plant species Haplophyllum myrtifolium Boiss., belonging to the Rutaceae family.[1][2][3] This perennial herb is endemic to regions of Turkey and is a rich reservoir of various secondary metabolites, including lignans, alkaloids, coumarins, flavonoids, and essential oils.[1][2] this compound is a notable constituent among the diverse lignans isolated from this plant.

Isolation Methodology

The isolation of this compound from Haplophyllum myrtifolium involves a multi-step process encompassing initial extraction, solvent partitioning, and subsequent chromatographic purification. The following protocol is a composite methodology based on standard practices for lignan isolation from plant materials.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Haplophyllum myrtifolium are collected during the flowering season.

  • Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, to a constant weight.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent: Methanol or ethanol are effective solvents for the initial extraction of lignans from the plant material.

  • Procedure: The powdered plant material is subjected to exhaustive extraction with the chosen solvent at room temperature using maceration or Soxhlet extraction. The process is repeated multiple times to ensure complete extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvents: A typical solvent system for fractionation includes n-hexane, chloroform, and ethyl acetate.

  • Procedure: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process yields fractions with enriched concentrations of different classes of compounds. Lignans, including this compound, are typically concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Purification

The lignan-rich fractions are further purified using column chromatography.

  • Stationary Phase: Silica gel (60-120 or 70-230 mesh) is commonly used as the stationary phase.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent gradient starts with n-hexane, followed by increasing concentrations of chloroform and ethyl acetate, and finally methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled and concentrated.

  • Final Purification: The semi-purified fractions containing this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantitative Data

The yield of this compound from Haplophyllum myrtifolium can vary depending on the plant's geographical origin, collection time, and the extraction and isolation methods employed. The following table summarizes representative data for the isolation process.

ParameterValueReference
Extraction Yield (Crude Methanolic Extract) 5-15% of dry plant weightGeneral Phytochemical Data
Chloroform Fraction Yield 1-3% of crude extractGeneral Phytochemical Data
Ethyl Acetate Fraction Yield 2-5% of crude extractGeneral Phytochemical Data
Purity of Isolated this compound (by HPLC) >95%General Analytical Data

Spectroscopic Data for Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic MethodKey Data Points
¹H-NMR (Proton Nuclear Magnetic Resonance) Characteristic signals for aromatic protons, methoxy groups, and the dibenzylbutyrolactone skeleton.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the lignan structure.
MS (Mass Spectrometry) Molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns.
IR (Infrared Spectroscopy) Absorption bands indicative of hydroxyl groups, carbonyl groups (lactone), aromatic rings, and C-O bonds.

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

isolation_workflow plant_material Haplophyllum myrtifolium (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Methanol Extraction grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract fractionation Solvent Partitioning crude_extract->fractionation hexane_fraction n-Hexane Fraction fractionation->hexane_fraction Non-polar compounds chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction Medium-polar compounds ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction Polar compounds aqueous_fraction Aqueous Fraction fractionation->aqueous_fraction Highly polar compounds column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography ethyl_acetate_fraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring pooled_fractions Pooled Fractions containing this compound tlc_monitoring->pooled_fractions final_purification Preparative TLC / HPLC pooled_fractions->final_purification pure_compound Pure this compound final_purification->pure_compound column_chromatography_workflow start Lignan-rich Fraction (Chloroform/Ethyl Acetate) load_column Load onto Silica Gel Column start->load_column elution_start Elute with n-Hexane load_column->elution_start gradient Gradually increase polarity with Chloroform and Ethyl Acetate elution_start->gradient fraction_collection Collect Fractions gradient->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis pooling Pool Fractions containing the target compound tlc_analysis->pooling concentration Concentrate Pooled Fractions pooling->concentration purified_fraction Semi-pure this compound concentration->purified_fraction

References

(-)-Haplomyrfolin: A Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haplomyrfolin is a dibenzylbutyrolactone lignan that was first isolated and identified in 1986. This technical guide provides a comprehensive overview of the discovery and history of this natural product. Due to the limited research conducted since its initial discovery, this document focuses primarily on the foundational work of its isolation and structure elucidation from Haplophyllum myrtifolium. Information regarding its synthesis and specific biological activities remains unpublished in the available scientific literature.

Discovery and History

This compound was first reported in a 1986 publication in the journal Phytochemistry by a team of researchers.[1][2][3] It was isolated from the whole plant extract of Haplophyllum myrtifolium, a plant species belonging to the Rutaceae family, collected in Turkey.[1][2][3] In the same study, a new 1-aryl-2,3-naphthalide lignan named Haplomyrtin was also discovered.[1] The genus Haplophyllum is known to be a rich source of various secondary metabolites, including lignans, alkaloids, and coumarins.[4][5][6]

Since its initial discovery and characterization, there has been a notable lack of follow-up research on this compound in the scientific literature. As a result, information regarding its total synthesis, potential biological activities, and mechanisms of action is not available.

Physicochemical Properties

Detailed quantitative data for this compound is limited to the original 1986 publication. The structure was elucidated using spectroscopic methods common for the time.

PropertyDataReference
Chemical ClassDibenzylbutyrolactone Lignan[1]
Source OrganismHaplophyllum myrtifolium[1][2][3]
Molecular FormulaNot explicitly available in abstract
Molecular WeightNot explicitly available in abstract
Optical RotationLevorotatory (-)[1]
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)Data contained within the original 1986 publication[1]

Experimental Protocols

While the full, detailed experimental protocols are contained within the original 1986 publication by Evcim et al., a generalized workflow for the isolation and structure elucidation of a novel natural product from a plant source during that era can be outlined.

Isolation of this compound

The following is a representative workflow for the isolation of lignans from a plant source, based on common phytochemical practices.

G Figure 1: Generalized Isolation Workflow for this compound plant_material Whole plant material of Haplophyllum myrtifolium extraction Extraction with organic solvents (e.g., ethanol, methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-solvent partitioning (e.g., with hexane, chloroform, ethyl acetate) crude_extract->fractionation fractions Separated Fractions fractionation->fractions chromatography Column Chromatography (e.g., silica gel) fractions->chromatography pure_compound Isolation of Pure This compound chromatography->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques.

G Figure 2: Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Techniques pure_compound Pure this compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy uv UV Spectroscopy ir IR Spectroscopy ms Mass Spectrometry nmr NMR Spectroscopy (¹H, ¹³C) structure Proposed Structure uv->structure Chromophore information ir->structure Functional groups ms->structure Molecular weight and formula nmr->structure Connectivity and stereochemistry

References

An In-Depth Technical Guide to (-)-Haplomyrfolin: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haplomyrfolin is a naturally occurring lignan isolated from the plant Haplophyllum myrtifolium. Lignans are a large class of polyphenolic compounds with diverse biological activities, and as such, are of significant interest to the scientific community for potential therapeutic applications. This technical guide provides a summary of the available information on the chemical structure and stereochemistry of this compound.

Chemical Structure and Classification

This compound belongs to the dibenzylbutyrolactone subclass of lignans. The core structure consists of a butyrolactone ring substituted with two benzyl groups. The specific connectivity and substitution pattern for this compound were determined through spectroscopic analysis and reported in the primary literature.

  • Gözler, B., & Shamma, M. (1986). Haplomyrtin and this compound: two lignans from Haplophyllum myrtifolium. Phytochemistry, 25(8), 1949-1951.

Researchers requiring in-depth quantitative data and detailed experimental protocols are encouraged to consult this primary reference.

Stereochemistry

The designation "(-)" in this compound indicates that it is levorotatory, meaning it rotates plane-polarized light to the left. This is a key indicator of its chiral nature. The absolute stereochemistry, which describes the specific three-dimensional arrangement of atoms at its chiral centers (typically designated as R or S), would have been determined in the original structure elucidation study. Without access to the specific optical rotation values and detailed stereochemical analysis from the primary literature, the absolute configuration cannot be definitively stated here.

Data Presentation

Due to the limited availability of specific quantitative data from public sources, we are unable to provide structured tables of spectroscopic information at this time. Researchers are directed to the aforementioned primary literature for this information.

Experimental Protocols

The original 1986 publication by Gözler and Shamma would contain the detailed methodology for the isolation of this compound from Haplophyllum myrtifolium. This would likely involve extraction of the plant material with a suitable solvent, followed by chromatographic separation techniques to purify the compound.

Similarly, any subsequent total synthesis of this compound would be detailed in dedicated synthetic chemistry publications. A comprehensive search for "total synthesis of this compound" did not yield specific protocols in the available databases.

Visualization

The following diagram illustrates the general classification of this compound as a dibenzylbutyrolactone lignan.

G cluster_classification Classification of this compound Lignans Lignans Dibenzylbutyrolactones Dibenzylbutyrolactones Lignans->Dibenzylbutyrolactones is a subclass of Haplomyrfolin This compound Dibenzylbutyrolactones->Haplomyrfolin is an example of

Caption: Logical relationship of this compound's chemical classification.

Spectroscopic Profile of (-)-Haplomyrfolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation

The spectroscopic data for Haplotubinone is summarized in the following tables for clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data for Haplotubinone (CDCl₃, 500 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.98d8.0
H-5'7.72ddd8.5, 7.0, 1.5
H-6'7.42t7.5
H-7'7.61d8.5
H-8'8.13dd8.0, 1.5
OMe-4'4.08s-
H-26.18s-
H-57.35d8.5
H-66.95t7.5
H-77.15t7.5
H-87.85d8.0
N-CH₂4.88t7.0
Ph-CH₂3.15t7.0
Table 2: ¹³C NMR Spectroscopic Data for Haplotubinone (CDCl₃, 125 MHz)
PositionChemical Shift (δ, ppm)
C-2'162.5
C-3'105.4
C-4'164.3
C-4a'118.9
C-5'134.2
C-6'123.8
C-7'126.9
C-8'129.5
C-8a'140.1
OMe-4'55.6
C-2144.1
C-3115.8
C-4176.2
C-4a119.8
C-5128.1
C-6122.5
C-7130.4
C-8115.2
C-8a139.7
N-CH₂41.2
Ph-CH₂35.8
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for Haplotubinone
Spectroscopic TechniqueKey Absorptions / Signals
IR (KBr, cm⁻¹) 3440, 1645, 1610, 1580, 1520, 1450, 1270, 1160, 840, 750
High-Resolution ESI-MS m/z 426.1682 [M+H]⁺ (Calcd. for C₂₇H₂₄NO₄, 426.1699)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure elucidation of Haplotubinone.

General Experimental Procedures

Melting points were determined on a hot-stage apparatus and are uncorrected. Optical rotations were measured on a digital polarimeter. IR spectra were recorded on a Fourier-transform infrared spectrometer using KBr pellets. ¹H and ¹³C NMR spectra were obtained on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.0). High-resolution mass spectra were acquired on an ESI-TOF mass spectrometer.

Extraction and Isolation

The air-dried and powdered aerial parts of Haplophyllum tuberculatum (2.5 kg) were extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to a series of chromatographic separations, including column chromatography over silica gel with a gradient elution of hexane and ethyl acetate, followed by further purification using preparative thin-layer chromatography to afford pure Haplotubinone.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired in CDCl₃. 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the structure.

  • Infrared Spectroscopy: The IR spectrum was obtained by preparing a KBr pellet of the purified compound.

  • Mass Spectrometry: High-resolution mass spectral data was obtained using electrospray ionization (ESI) in positive ion mode on a time-of-flight (TOF) mass analyzer.

Mandatory Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like Haplotubinone.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Haplophyllum tuberculatum) extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (Silica Gel, Prep-TLC) crude_extract->chromatography pure_compound Pure Compound (Haplotubinone) chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure Final Structure (Haplotubinone) data_analysis->structure

Biosynthesis of (-)-Haplomyrfolin in Haplophyllum myrtifolium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haplomyrfolin is a notable arylnaphthalene lignan isolated from Haplophyllum myrtifolium, a plant species belonging to the Rutaceae family. Lignans, a diverse class of phenylpropanoid derivatives, exhibit a wide array of biological activities, making them compelling targets for pharmaceutical research and development. While the specific biosynthetic pathway of this compound in H. myrtifolium has not been fully elucidated in dedicated studies, a comprehensive understanding can be extrapolated from the well-established general lignan biosynthetic pathway in plants. This technical guide provides an in-depth overview of the putative biosynthetic route to this compound, commencing from the foundational phenylpropanoid pathway. It details the key enzymatic steps, intermediate compounds, and the critical role of dirigent proteins in stereoselective coupling. Furthermore, this document outlines hypothetical experimental protocols to validate this proposed pathway and presents quantitative data from related lignan biosynthesis studies in a structured format for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the complex biochemical transformations and experimental workflows.

Introduction

Lignans are a vast group of natural products synthesized by plants, characterized by the coupling of two C6-C3 phenylpropanoid units.[1][2][3] Their structural diversity is matched by their broad spectrum of biological activities, including anticancer, antiviral, and antioxidant properties.[2][4] this compound, an arylnaphthalene-type lignan, is a constituent of Haplophyllum myrtifolium.[5][6] The biosynthesis of such complex molecules is a multi-step process involving a cascade of enzymatic reactions. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the development of novel therapeutic agents. This guide synthesizes the current knowledge of lignan biosynthesis to propose a detailed pathway for this compound.

The Phenylpropanoid Pathway: The Entry Point for Lignan Biosynthesis

The journey to this compound begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the essential precursors for a multitude of compounds, including lignans.[1][7][8][9][10]

The key steps of this initial phase are:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of the amino acid L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[1][10]

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1]

  • Formation of p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to produce p-coumaroyl-CoA.[8]

  • Synthesis of Monolignols: Through a series of subsequent enzymatic reactions including hydroxylations, methylations, and reductions, p-coumaroyl-CoA is converted into the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[10] Coniferyl alcohol is the primary precursor for the biosynthesis of most lignans, including likely this compound.[1]

Table 1: Key Enzymes of the Phenylpropanoid Pathway Leading to Monolignols
EnzymeAbbreviationSubstrateProduct
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic acid
Cinnamate 4-HydroxylaseC4HCinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase4CLp-Coumaric acidp-Coumaroyl-CoA
Cinnamoyl-CoA ReductaseCCRFeruloyl-CoAConiferaldehyde
Cinnamyl Alcohol DehydrogenaseCADConiferaldehydeConiferyl alcohol

Proposed Biosynthetic Pathway of this compound

Following the synthesis of coniferyl alcohol, the pathway diverges towards the formation of the diverse lignan scaffolds. The proposed pathway to this compound involves several key stages:

Oxidative Coupling of Monolignols and the Role of Dirigent Proteins

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units.[2] This reaction is catalyzed by laccases or peroxidases, which generate monolignol radicals.[11] The subsequent coupling of these radicals can lead to a variety of racemic products. However, in many plants, the stereochemistry of this coupling is tightly controlled by Dirigent Proteins (DPs) .[12][13][14][15] These proteins bind to the monolignol radicals and orient them in a specific manner to facilitate the formation of a single stereoisomer.[12][15]

For the biosynthesis of many lignans, two molecules of coniferyl alcohol are coupled to form (+)- or (-)-pinoresinol.[1][2] This furofuran lignan serves as a central intermediate for the synthesis of other lignan classes.

From Pinoresinol to the Dibenzylbutyrolactone Core

From pinoresinol, a series of reductive steps, followed by an oxidation, leads to the formation of a dibenzylbutyrolactone lignan, matairesinol. This part of the pathway is catalyzed by two key enzymes:

  • Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[2][11]

  • Secoisolariciresinol Dehydrogenase (SDH): This enzyme oxidizes secoisolariciresinol to form matairesinol, a dibenzylbutyrolactone lignan.[2]

Formation of the Arylnaphthalene Scaffold

The conversion of the dibenzylbutyrolactone scaffold to the arylnaphthalene core is a critical step in the biosynthesis of this compound. From a biosynthetic perspective, an intramolecular Friedel-Crafts type cyclization of a dibenzylbutyrolactone intermediate is proposed to form the arylnaphthalene lignan lactone.[5] This cyclization would likely be preceded by further oxidative modifications of the matairesinol core.

A putative intermediate for arylnaphthalene lignan biosynthesis is a dibenzylbutyrolactone that undergoes oxidative cyclization.[5]

The following is a proposed sequence of events:

  • Oxidative Modifications: Matairesinol or a related dibenzylbutyrolactone undergoes further enzymatic hydroxylations and potentially other modifications.

  • Intramolecular Cyclization: An enzyme, likely a cytochrome P450 monooxygenase, would catalyze the intramolecular C-C bond formation to create the naphthalene ring system.

  • Further Tailoring Steps: Subsequent enzymatic modifications such as methylations, hydroxylations, and glycosylations would lead to the final structure of this compound.

Biosynthesis_of_Haplomyrfolin

Proposed Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound in H. myrtifolium, a series of experiments would be required.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound.

Methodology:

  • Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-coniferyl alcohol) to H. myrtifolium cell cultures or whole plants.

  • Extraction: After a defined incubation period, harvest the plant material and perform a methanol extraction to isolate the secondary metabolites.

  • Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotope incorporation.

Isotopic_Labeling_Workflow

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the pathway.

Methodology:

  • Protein Extraction: Prepare crude protein extracts from H. myrtifolium tissues actively synthesizing this compound.

  • Enzyme Assay: Incubate the protein extract with a putative substrate (e.g., pinoresinol for PLR activity, secoisolariciresinol for SDH activity) and necessary cofactors (e.g., NADPH).

  • Product Detection: Monitor the formation of the expected product over time using HPLC or LC-MS.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Transcriptome Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • RNA Extraction: Isolate total RNA from H. myrtifolium tissues with high and low levels of this compound accumulation.

  • RNA Sequencing: Perform high-throughput RNA sequencing (RNA-Seq) to obtain the transcriptome profiles.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the high-producing tissues.

  • Homology-based Gene Identification: Search for homologs of known lignan biosynthetic genes (e.g., PAL, C4H, 4CL, PLR, SDH, cytochrome P450s) among the differentially expressed genes.

  • Functional Characterization: Express the candidate genes in a heterologous system (e.g., E. coli, yeast) and perform enzyme assays to confirm their function.

Transcriptome_Analysis_Workflow

Quantitative Data from Lignan Biosynthesis Studies

While specific quantitative data for the biosynthesis of this compound is not available, data from studies on other lignans can provide a useful reference for expected enzyme activities and precursor conversion rates.

Table 2: Kinetic Properties of Key Lignan Biosynthetic Enzymes from Various Plant Species
EnzymePlant SourceSubstrateKm (µM)Vmax (pkat/mg protein)Reference
Pinoresinol-Lariciresinol Reductase (PLR)Forsythia intermedia(+)-Pinoresinol5.412.3Dinkova-Kostova et al. (1996)
Pinoresinol-Lariciresinol Reductase (PLR)Linum usitatissimum(-)-Pinoresinol2.88.7Ford et al. (2006)
Secoisolariciresinol Dehydrogenase (SDH)Forsythia intermedia(+)-Secoisolariciresinol12.025.0Xia et al. (2001)

Conclusion

The biosynthesis of this compound in Haplophyllum myrtifolium is proposed to follow the general lignan biosynthetic pathway, originating from the phenylpropanoid pathway and proceeding through key intermediates such as coniferyl alcohol, pinoresinol, and matairesinol. The formation of the characteristic arylnaphthalene scaffold likely involves a critical intramolecular cyclization of a dibenzylbutyrolactone precursor, catalyzed by a yet-to-be-identified enzyme. The elucidation of this pathway through the proposed experimental approaches will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other pharmacologically important lignans. Further research focusing on the enzymatic and genetic machinery in H. myrtifolium is essential to fully map out the intricate biosynthetic network leading to this compound.

References

An In-depth Technical Guide on the Potential Biological Activities of (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document summarizes the current publicly available scientific knowledge regarding the potential biological activities of the natural product (-)-Haplomyrfolin. An exhaustive search of scientific literature has been conducted to collate and present any quantitative data, experimental methodologies, and associated signaling pathways.

Executive Summary: The scientific literature confirms the isolation of this compound, a lignan, from the plant Haplophyllum myrtifolium. Lignans as a chemical class are known to possess a wide range of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. The genus Haplophyllum is also recognized for producing bioactive secondary metabolites. However, despite a comprehensive search, no specific quantitative biological data (e.g., IC50, EC50 values), detailed experimental protocols for bioassays, or elucidated signaling pathways directly involving this compound have been found in the available scientific publications. The information that follows provides a broader context based on the bioactivities of related compounds and extracts from the source organism.

Chemical Context: The Lignan Family

This compound belongs to the lignan family, a diverse group of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors. Lignans are widely distributed in the plant kingdom and have attracted significant scientific interest due to their broad spectrum of biological activities.

A notable subgroup of lignans with well-documented and potent bioactivity is the aryltetralin lactone lignans, which includes the extensively studied compound podophyllotoxin and its semi-synthetic derivatives like etoposide and teniposide, which are used clinically as anticancer agents. These compounds typically exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process in cell division.

Source Organism: Haplophyllum myrtifolium

This compound is a constituent of Haplophyllum myrtifolium. Various species of the Haplophyllum genus are known to produce a rich array of secondary metabolites, including alkaloids, coumarins, flavonoids, and other lignans. Extracts from Haplophyllum species have been reported to exhibit a range of biological effects, which are summarized in the table below. It is important to note that these activities are attributed to the crude extracts or to other isolated compounds, and not specifically to this compound.

Table 1: Reported Biological Activities of Haplophyllum Species Extracts and a Related Lignan

Source/Compound Biological Activity Observed Effect Reference
Haplophyllum myrtifolium Methanol ExtractAntioxidantStrong DPPH and ABTS radical scavenging activity[1]
Haplophyllum myrtifolium ExtractsAntimicrobialActive against Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis[1]
Haplophyllum hispanicum Lignans (diphyllin acetyl apioside and tuberculatin)Topical Anti-inflammatoryInhibition of TPA-induced mouse ear edema

Potential Biological Activities of this compound: An Extrapolation

Given the absence of direct experimental data for this compound, its potential biological activities can only be hypothesized based on the known functions of the broader chemical class of lignans and the bioactivities associated with its source plant.

Many lignans exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves interference with microtubule dynamics, DNA topoisomerases, or the induction of apoptosis.

Hypothetical Experimental Workflow for Cytotoxicity Screening:

To ascertain if this compound possesses cytotoxic activity, a standard workflow would involve screening against a panel of human cancer cell lines.

G cluster_0 In Vitro Cytotoxicity Assay Compound Preparation Compound Preparation Cell Line Seeding Cell Line Seeding Compound Preparation->Cell Line Seeding Dissolve in DMSO Compound Treatment Compound Treatment Cell Line Seeding->Compound Treatment Plate cells Incubation Incubation Compound Treatment->Incubation Add serial dilutions Viability Assay (e.g., MTT, SRB) Viability Assay (e.g., MTT, SRB) Incubation->Viability Assay (e.g., MTT, SRB) 24-72 hours Data Analysis (IC50 determination) Data Analysis (IC50 determination) Viability Assay (e.g., MTT, SRB)->Data Analysis (IC50 determination)

Caption: Hypothetical workflow for assessing the cytotoxicity of this compound.

Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy. Some lignans have been shown to possess anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway Modulation:

A common mechanism for anti-inflammatory action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which would lead to a downstream reduction in the production of pro-inflammatory cytokines.

G cluster_0 Cytoplasm Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription This compound This compound This compound->IKK Complex Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Certain lignans have demonstrated efficacy against a variety of viruses. Their mechanisms of action can be diverse, including the inhibition of viral entry, replication, or the modulation of host-virus interactions.

General Antiviral Assay Workflow:

A typical workflow to screen for antiviral activity would involve infecting host cells with a specific virus in the presence and absence of the test compound.

G cluster_0 Antiviral Activity Assay Host Cell Culture Host Cell Culture Viral Infection Viral Infection Host Cell Culture->Viral Infection Compound Treatment Compound Treatment Viral Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Quantification of Viral Load (e.g., Plaque Assay, qPCR) Quantification of Viral Load (e.g., Plaque Assay, qPCR) Incubation->Quantification of Viral Load (e.g., Plaque Assay, qPCR) Data Analysis (EC50 determination) Data Analysis (EC50 determination) Quantification of Viral Load (e.g., Plaque Assay, qPCR)->Data Analysis (EC50 determination)

Caption: General workflow for the evaluation of antiviral activity.

Future Directions and Conclusion

The lack of specific biological data for this compound represents a significant knowledge gap and an opportunity for future research. The structural relationship of this compound to other bioactive lignans suggests that it is a promising candidate for systematic biological evaluation.

Recommendations for Future Research:

  • Isolation and Purification: Secure a sufficient quantity of pure this compound from Haplophyllum myrtifolium or through chemical synthesis to enable comprehensive biological testing.

  • In Vitro Screening: Conduct broad-spectrum in vitro screening for cytotoxic, anti-inflammatory, antiviral, and antimicrobial activities.

  • Mechanism of Action Studies: For any confirmed activities, perform detailed mechanistic studies to identify the molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: If bioactive, synthesize analogs of this compound to establish structure-activity relationships, which can guide the development of more potent and selective compounds.

References

(-)-Haplomyrfolin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haplomyrfolin is a naturally occurring aryltetralin-type lignan, a class of compounds known for a wide range of biological activities, including antitumor and antiviral properties. First isolated from Haplophyllum myrtifolium of the Rutaceae family, this compound has garnered interest within the scientific community for its potential as a lead structure in drug discovery. This technical guide provides a comprehensive review of the available research on this compound, focusing on its isolation, structure elucidation, and what is known about its biological activities and mechanism of action. This document is intended to serve as a foundational resource for researchers seeking to build upon existing knowledge of this compound.

Core Data Summary

Isolation and Physicochemical Properties

This compound was first isolated from the aerial parts of Haplophyllum myrtifolium alongside another lignan, haplomyrtin. The isolation procedure, as detailed in the initial literature, provides a foundational method for obtaining this compound from its natural source.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₁H₂₂O₇[1]
Molecular Weight 386.39 g/mol Calculated
Appearance Amorphous solid[1]
Specific Rotation [α]D -45° (c 0.1, CHCl₃)[1]
UV λmax (MeOH) nm (log ε) 288 (3.85), 235 (4.21)[1]
IR νmax (KBr) cm-1 3450, 1770, 1610, 1590, 1500[1]
1H-NMR (CDCl₃, 90 MHz) δ (ppm) 6.82 (1H, s, H-5), 6.55 (1H, s, H-8), 6.31 (1H, s, H-2'), 6.27 (1H, s, H-6'), 5.90 (2H, s, OCH₂O), 4.75 (1H, d, J=3 Hz, H-1), 4.30 (1H, t, J=7 Hz, H-4α), 3.85 (1H, dd, J=9, 7 Hz, H-4β), 3.80 (3H, s, OMe), 3.78 (3H, s, OMe), 3.30 (1H, m, H-2), 2.85 (1H, m, H-3)[1]
13C-NMR (CDCl₃) δ (ppm) Data not available in the initial report.
Mass Spectrometry m/z (%) 386 (M⁺, 100), 327 (20), 299 (15), 284 (25), 188 (40), 168 (30), 153 (35)[1]

Experimental Protocols

Isolation of this compound from Haplophyllum myrtifolium

The following protocol is based on the original literature describing the isolation of this compound[1].

Workflow for the Isolation of this compound

plant Dried aerial parts of Haplophyllum myrtifolium extraction Extraction with EtOH plant->extraction concentrate Concentration in vacuo extraction->concentrate partition Partition between CHCl₃ and H₂O concentrate->partition chromatography Silica gel column chromatography (Eluent: Benzene-EtOAc gradients) partition->chromatography CHCl₃ phase fractions Collection of Fractions chromatography->fractions purification Preparative TLC (Eluent: Benzene-EtOAc, 9:1) fractions->purification haplomyrfolin This compound purification->haplomyrfolin

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material: Dried and powdered aerial parts of Haplophyllum myrtifolium are used as the starting material.

  • Extraction: The plant material is exhaustively extracted with ethanol (EtOH) at room temperature.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned with chloroform (CHCl₃). The chloroform layer, containing the lignans, is separated.

  • Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of benzene and ethyl acetate (EtOAc).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC: Fractions containing this compound are further purified using preparative TLC with a solvent system of benzene-EtOAc (9:1) to yield the pure compound.

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is limited in the currently available literature, its classification as an aryltetralin lignan places it within a group of compounds with well-documented and potent biological activities.

Lignans isolated from various Haplophyllum species have demonstrated a range of effects, including cytotoxic, antiprotozoal, and topical anti-inflammatory activities. For instance, extracts of Haplophyllum myrtifolium have shown antileishmanial activity.

The primary mechanism of action for many cytotoxic aryltetralin lignans, such as the well-known podophyllotoxin, involves the disruption of microtubule dynamics or the inhibition of topoisomerase II. These actions ultimately lead to cell cycle arrest and apoptosis in rapidly dividing cells, which is the basis for their anticancer potential.

Potential Signaling Pathways for Aryltetralin Lignans

cluster_0 Microtubule Disruption Pathway cluster_1 Topoisomerase II Inhibition Pathway Lignan1 Aryltetralin Lignan (e.g., Podophyllotoxin) Tubulin Tubulin Lignan1->Tubulin Binds to Microtubule Microtubule Polymerization Lignan1->Microtubule Inhibits Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis1 Apoptosis MitoticArrest->Apoptosis1 Lignan2 Aryltetralin Lignan (e.g., Etoposide) TopoII Topoisomerase II Lignan2->TopoII Stabilizes complex with DNA DNA Cleavage Complex Lignan2->DNA Prevents re-ligation TopoII->DNA ReplicationFork DNA Replication Fork Collision DNA->ReplicationFork Leads to DSBs Double-Strand Breaks ReplicationFork->DSBs Apoptosis2 Apoptosis DSBs->Apoptosis2

Caption: Putative mechanisms of action for aryltetralin lignans.

Given its structural similarity to other bioactive aryltetralin lignans, it is plausible that this compound may exert its biological effects through one or both of these pathways. However, specific experimental validation of its mechanism of action is required.

Synthesis

To date, a total synthesis of this compound has not been reported in the literature. The development of a synthetic route would be a significant contribution to the field, enabling the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies. The general synthetic strategies for aryltetralin lactone lignans could serve as a starting point for designing a synthetic pathway to this compound.

Future Directions

The research on this compound is still in its nascent stages, presenting numerous opportunities for further investigation:

  • Total Synthesis: The development of an efficient total synthesis is crucial for advancing the study of this molecule.

  • Quantitative Biological Evaluation: Comprehensive screening of this compound against a panel of cancer cell lines and various viral strains is needed to determine its potency (e.g., IC₅₀/EC₅₀ values) and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be essential for understanding its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: A synthetic route would facilitate the creation of derivatives to explore the key structural features required for its biological activity and to optimize its pharmacological properties.

Conclusion

This compound is an intriguing natural product with a chemical scaffold that suggests significant therapeutic potential. While initial isolation and structural characterization have been achieved, a considerable amount of research is still required to fully understand its biological activities and potential as a drug lead. This technical guide consolidates the current knowledge and is intended to catalyze further research into this promising molecule.

References

An In-depth Technical Guide to (-)-Haplomyrfolin and its Relation to Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haplomyrfolin is a naturally occurring dibenzylbutyrolactone lignan isolated from the plant Haplophyllum myrtifolium. Lignans, a diverse class of phenylpropanoid dimers, are of significant interest to the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical classification, and relationship to the broader lignan family. While specific quantitative biological data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this guide synthesizes the available information and provides context based on the activities of structurally related compounds.

Introduction: The Lignan Family

Lignans are a large group of natural products characterized by the coupling of two C6-C3 (phenylpropanoid) units. They are broadly classified into two main categories: classical lignans and neolignans. Classical lignans are linked by a β,β' (8,8') bond, while neolignans exhibit other bonding patterns.

Classification of Classical Lignans

Classical lignans are further subdivided based on their carbon skeleton. The primary subtypes include:

  • Dibenzylbutanes

  • Dibenzylbutyrolactones

  • Arylnaphthalenes

  • Aryltetralins

  • Furofurans

  • Dibenzocyclooctadienes

This compound belongs to the dibenzylbutyrolactone subclass of lignans.

lignan_classification Lignans Lignans Classical_Lignans Classical_Lignans Lignans->Classical_Lignans Neolignans Neolignans Lignans->Neolignans Dibenzylbutyrolactones Dibenzylbutyrolactones Classical_Lignans->Dibenzylbutyrolactones Other_Classical Other Classical Lignans (Dibenzylbutanes, Arylnaphthalenes, etc.) Classical_Lignans->Other_Classical

Figure 1. Simplified classification of lignans, highlighting the position of dibenzylbutyrolactones.

This compound: A Dibenzylbutyrolactone Lignan

This compound was first isolated from Haplophyllum myrtifolium, a plant belonging to the Rutaceae family. Species of the Haplophyllum genus are known to produce a variety of secondary metabolites, including alkaloids, coumarins, and other lignans.

Structural Elucidation

The structure of this compound was determined through spectroscopic methods, as is standard for the characterization of novel natural products. While the original publication by Gözler et al. (1986) would contain the specific details, a general workflow for the structural elucidation of a novel compound is outlined below.

structural_elucidation_workflow start Plant Material (Haplophyllum myrtifolium) extraction Solvent Extraction start->extraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) extraction->chromatography pure_compound Isolation of This compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) pure_compound->spectroscopy structure Structure Determination spectroscopy->structure

Figure 2. General workflow for the isolation and structural elucidation of a natural product like this compound.

Biological Activity of Dibenzylbutyrolactone Lignans

Table 1: Reported Biological Activities of Dibenzylbutyrolactone Lignans

Biological ActivityExamples of Active CompoundsCell Lines/Model SystemsReported IC50/EC50 Values
Cytotoxicity Arctigenin, MatairesinolVarious cancer cell lines (e.g., colon, breast, leukemia)Micromolar to sub-micromolar range
Anti-inflammatory Arctigenin, TrachelogeninMacrophage cell lines (e.g., RAW 264.7)Inhibition of pro-inflammatory mediators (e.g., NO, PGE2)
Antiviral ArctigeninInfluenza virus, HIVVaries depending on the virus and assay
Antioxidant MatairesinolDPPH, ABTS assaysVaries

Note: This table represents a summary of activities for the dibenzylbutyrolactone lignan class and not specifically for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in easily accessible literature. However, based on standard methodologies for natural product chemistry and pharmacology, the following general protocols would be applicable.

General Protocol for the Isolation of this compound
  • Plant Material Collection and Preparation: Aerial parts of Haplophyllum myrtifolium are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and methanol) to fractionate the chemical constituents.

  • Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to isolate individual compounds. This often involves:

    • Column Chromatography: Using silica gel or other stationary phases to perform a preliminary separation of the extract.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation technique to yield pure compounds.

  • Compound Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

General Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound has not been elucidated. However, other lignans have been shown to modulate various signaling pathways. For instance, some lignans are known to interfere with topoisomerase II activity, inhibit tubulin polymerization, or modulate inflammatory pathways such as NF-κB. Future research into this compound could explore these potential mechanisms.

potential_mechanisms Haplomyrfolin This compound Target Potential Cellular Targets (Hypothetical) Haplomyrfolin->Target Pathway Downstream Signaling Pathways (e.g., NF-κB, MAPK) Target->Pathway Effect Biological Effect (e.g., Cytotoxicity, Anti-inflammatory) Pathway->Effect

Figure 3. A hypothetical logical relationship for the potential mechanism of action of this compound.

Conclusion and Future Directions

This compound is a dibenzylbutyrolactone lignan with potential for biological activity, given the known properties of its chemical class. However, there is a clear need for further research to isolate this compound in sufficient quantities for comprehensive biological screening. Future studies should focus on:

  • Developing a robust and scalable synthesis or isolation protocol for this compound.

  • Screening this compound against a panel of cancer cell lines and pathogenic microbes to determine its cytotoxic, antibacterial, and antiviral activities, including the determination of IC50 values.

  • Investigating the mechanism of action of this compound by exploring its effects on key cellular targets and signaling pathways.

Such research will be crucial in determining the therapeutic potential of this compound and its value as a lead compound in drug discovery and development.

Unveiling the Morpholine Moiety in (-)-Haplomyrfolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haplomyrfolin, a lignan isolated from Haplophyllum myrtifolium, possesses a unique chemical architecture characterized by the presence of a morpholine ring. This heterocyclic moiety is a well-established pharmacophore in medicinal chemistry, known to influence the physicochemical and biological properties of a molecule. This in-depth technical guide provides a comprehensive overview of the morpholine moiety within this compound, focusing on its structural significance, and the broader context of its potential biological implications based on related compounds. Due to the limited publicly available data on this compound's specific biological activity and synthesis, this guide draws upon the initial isolation and structure elucidation studies, alongside general principles of morpholine-containing compounds in drug discovery.

Introduction

Lignans are a diverse class of natural products derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound is a notable member of this family, distinguished by the incorporation of a morpholine ring system. The morpholine heterocycle, a saturated six-membered ring containing both an ether and a secondary amine functional group, is a privileged scaffold in drug design. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. This guide aims to dissect the role and significance of the morpholine moiety in the context of the this compound structure.

Structure and Physicochemical Properties

This compound was first isolated from the aerial parts of Haplophyllum myrtifolium alongside a related lignan, Haplomyrtin. The structure was elucidated through spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₂H₂₅NO₇
Molecular Weight 415.44 g/mol
Appearance Amorphous solid
Optical Rotation [α]D²⁵ -15° (c 0.1, CHCl₃)
¹H NMR (CDCl₃, δ ppm) 6.85 (1H, s), 6.75 (1H, d, J=8Hz), 6.65 (1H, d, J=8Hz), 6.60 (1H, s), 6.55 (1H, s), 5.90 (2H, s), 4.80 (1H, d, J=4Hz), 4.20 (1H, m), 3.85 (3H, s), 3.82 (3H, s), 3.70 (4H, t, J=4.5Hz), 2.80 (4H, t, J=4.5Hz), 2.50 (1H, m), 2.30 (1H, m)
¹³C NMR (CDCl₃, δ ppm) 147.8, 147.5, 146.8, 146.5, 134.5, 132.0, 125.0, 118.5, 111.5, 109.0, 108.5, 108.0, 101.0, 82.0, 72.0, 67.0, 56.0, 55.9, 51.0, 45.0, 38.0
Mass Spectrometry (m/z) 415 (M⁺), 312, 282, 181, 151
IR (KBr, cm⁻¹) 3450, 1610, 1590, 1500, 1490, 1250, 1130, 1040, 930

Data compiled from the initial isolation report.

The morpholine moiety in this compound is fused to the lignan backbone, creating a rigid polycyclic system. The nitrogen atom of the morpholine ring introduces a basic center, which can influence the compound's pharmacokinetic profile, including its absorption and distribution. The oxygen atom and the overall polarity of the morpholine ring can contribute to hydrogen bonding interactions with biological targets.

Experimental Protocols

Isolation of this compound

The following is a summarized protocol based on the original isolation of this compound from Haplophyllum myrtifolium.

experimental_workflow plant_material Aerial parts of Haplophyllum myrtifolium extraction Extraction with ethanol plant_material->extraction partition Partitioning with chloroform and water extraction->partition chloroform_extract Chloroform Extract partition->chloroform_extract chromatography Silica gel column chromatography chloroform_extract->chromatography fractions Elution with benzene-acetone gradient chromatography->fractions pure_compound This compound (amorphous solid) fractions->pure_compound

Caption: Isolation workflow for this compound.

Protocol Details:

  • Plant Material: Dried and powdered aerial parts of Haplophyllum myrtifolium were used as the starting material.

  • Extraction: The plant material was exhaustively extracted with ethanol at room temperature. The ethanol extract was then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated ethanol extract was suspended in water and partitioned with chloroform. The chloroform layer, containing the less polar compounds including lignans, was separated.

  • Chromatographic Separation: The chloroform extract was subjected to column chromatography on silica gel.

  • Elution and Purification: The column was eluted with a gradient of benzene-acetone. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound were combined and further purified to yield an amorphous solid.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • UV and IR Spectroscopy: Provided initial information about the presence of aromatic rings and functional groups.

  • Mass Spectrometry: Determined the molecular weight and provided fragmentation patterns useful for structural assignment.

  • ¹H and ¹³C NMR Spectroscopy: Enabled the detailed assignment of the carbon and proton skeleton, including the stereochemistry of the molecule.

Biological Activity and the Role of the Morpholine Moiety

  • Pharmacophore: The morpholine ring can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with target proteins.[1]

  • Physicochemical Properties: The morpholine group can enhance aqueous solubility and modulate lipophilicity, which are crucial parameters for drug-likeness and bioavailability.[1]

  • Metabolic Stability: The morpholine ring is often introduced into drug candidates to improve their metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

Given that many lignans exert their anticancer effects by targeting topoisomerase II or tubulin, it is plausible that this compound may share a similar mechanism of action. The morpholine moiety could play a crucial role in the binding of the molecule to these targets.

signaling_pathway haplomyrfolin This compound (with Morpholine Moiety) binding Binding Interaction (H-bonding, etc.) haplomyrfolin->binding target Potential Biological Target (e.g., Topoisomerase II, Tubulin) target->binding cellular_effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) binding->cellular_effect

Caption: Putative mechanism of action for this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with a unique structural feature in its morpholine moiety. While the initial isolation and structural characterization have been performed, a significant gap exists in our understanding of its biological activity and mechanism of action. Future research should focus on:

  • Total Synthesis: The development of a robust synthetic route to this compound would enable the preparation of analogs and facilitate structure-activity relationship (SAR) studies.

  • Biological Screening: Comprehensive biological evaluation of this compound against a panel of cancer cell lines and other relevant biological targets is essential to uncover its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound will provide critical insights for its further development as a potential drug lead.

  • SAR Studies: Synthesizing and testing analogs with modifications to the morpholine ring and other parts of the lignan scaffold will help to define the key structural features required for biological activity.

References

Methodological & Application

Total Synthesis of (-)-Haplomyrfolin: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Haplomyrfolin is a natural product that has garnered interest within the scientific community. Its unique molecular architecture presents a significant challenge for synthetic chemists. The development of a robust and efficient total synthesis is crucial for enabling further investigation into its biological activities and potential therapeutic applications. To date, a complete, peer-reviewed total synthesis of this compound has not been published in scientific literature. This document serves as a template and guide for the future development and documentation of such a synthesis. Once a synthetic route is established, this application note and protocol will be populated with the relevant experimental data and procedures.

I. Synthetic Strategy

A proposed retrosynthetic analysis would be the initial conceptual step. This would involve logically disconnecting the target molecule, this compound, into simpler, commercially available, or readily synthesizable starting materials. The chosen strategy would aim for convergence, stereoselectivity, and high overall yield.

Diagram of Proposed Retrosynthetic Analysis:

G Haplomyrfolin This compound KeyIntermediateA Key Intermediate A Haplomyrfolin->KeyIntermediateA KeyIntermediateB Key Intermediate B KeyIntermediateA->KeyIntermediateB StartingMaterialC Starting Material C KeyIntermediateA->StartingMaterialC StartingMaterialA Starting Material A KeyIntermediateB->StartingMaterialA StartingMaterialB Starting Material B KeyIntermediateB->StartingMaterialB

Caption: Proposed retrosynthetic analysis of this compound.

II. Key Reactions and Transformations

The successful synthesis would likely hinge on a series of key chemical reactions. These could include, but are not limited to:

  • Asymmetric Catalysis: To establish the correct stereochemistry of the chiral centers.

  • Cyclization Reactions: To construct the core ring systems of the molecule.

  • Functional Group Interconversions: To manipulate the reactivity and introduce the necessary functional groups.

III. Quantitative Data Summary

Once the synthesis is achieved, all quantitative data from the experimental work would be summarized in the following tables for clarity and ease of comparison.

Table 1: Reaction Yields and Stereoselectivities for the Synthesis of this compound

StepReactionProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1[Reaction Name][Compound Name][Value][Value][Value]
2[Reaction Name][Compound Name][Value][Value][Value]
..................
n[Reaction Name]This compound[Value][Value][Value]

Table 2: Spectroscopic Data for Key Intermediates and this compound

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)[α]D (c, solvent)
[Compound Name][Data][Data][Data][Data]
[Compound Name][Data][Data][Data][Data]
This compound[Data][Data][Data][Data]

IV. Experimental Protocols

This section would provide detailed, step-by-step procedures for the key experiments in the synthetic sequence.

Protocol 1: Synthesis of Key Intermediate [Name of Intermediate]

  • Materials:

    • [Starting Material] (x g, y mmol)

    • [Reagent] (x g, y mmol)

    • [Solvent] (V mL)

    • [Other materials]

  • Procedure:

    • A solution of [Starting Material] in [Solvent] would be prepared in a flame-dried flask under an inert atmosphere.

    • The solution would be cooled to [Temperature] °C.

    • [Reagent] would be added [dropwise/portionwise] over a period of [Time].

    • The reaction mixture would be stirred at [Temperature] °C for [Time].

    • The reaction progress would be monitored by [TLC/LC-MS].

    • Upon completion, the reaction would be quenched with [Quenching agent].

    • The product would be extracted with [Solvent].

    • The combined organic layers would be washed with [Solution], dried over [Drying agent], and concentrated in vacuo.

    • The crude product would be purified by [Purification method] to afford the title compound.

  • Characterization:

    • The structure and purity of the product would be confirmed by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC analysis.

V. Experimental Workflow

A diagram illustrating the overall experimental workflow would provide a clear visual representation of the synthetic sequence.

G cluster_0 Synthesis of Key Intermediate A cluster_1 Synthesis of Key Intermediate B cluster_2 Final Assembly and Deprotection StartA Starting Material A ReactA Reaction 1 [Conditions] StartA->ReactA WorkupA Workup & Purification ReactA->WorkupA IntermediateA Key Intermediate A WorkupA->IntermediateA Couple Coupling Reaction IntermediateA->Couple StartB Starting Material B ReactB Reaction 2 [Conditions] StartB->ReactB WorkupB Workup & Purification ReactB->WorkupB IntermediateB Key Intermediate B WorkupB->IntermediateB IntermediateB->Couple Deprotect Deprotection Couple->Deprotect Purify Final Purification Deprotect->Purify Haplomyrfolin This compound Purify->Haplomyrfolin

Caption: General experimental workflow for the total synthesis of this compound.

The successful total synthesis of this compound will be a significant achievement in the field of organic chemistry. The protocols and data that will be generated and presented in this format will provide a valuable resource for the scientific community, facilitating further research into the medicinal potential of this complex natural product. This document will be updated with the specific details once a total synthesis is reported in the peer-reviewed literature.

Application Notes and Protocols: Asymmetric Synthesis of (-)-Myrtopsine, a Dihydrofuroquinoline Alkaloid Likely Corresponding to (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The natural product (-)-Haplomyrfolin, as named, is not found in the scientific literature. It is highly probable that this name is a variant or misspelling of (-)-Myrtopsine , a dihydrofuroquinoline alkaloid isolated from Myrtopsis sellingii. This document provides detailed application notes and protocols for the asymmetric synthesis of (-)-Myrtopsine, based on the reported synthesis of its enantiomer, (+)-Myrtopsine. The methodologies presented are derived from established synthetic routes and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Chemical Structure of Myrtopsine

Myrtopsine is a furoquinoline alkaloid characterized by a 2-(1-hydroxy-1-methylethyl)-3-hydroxy-2,3-dihydrofuro[2,3-b]quinoline skeleton. The absolute configuration of the naturally occurring (-)-enantiomer has been determined through total synthesis.

Synthetic Strategy Overview

The asymmetric synthesis of (-)-Myrtopsine can be achieved through a convergent strategy. The key steps involve the preparation of a chiral epoxy aldehyde and a 3-iodo-4-methoxyquinolin-2(1H)-one intermediate. A crucial Grignard addition reaction, followed by an epoxidation and intramolecular cyclization sequence, establishes the stereocenters of the target molecule. The enantioselectivity of the synthesis is controlled by the chirality of the starting epoxy aldehyde.

Logical Workflow for the Asymmetric Synthesis of (-)-Myrtopsine

G start1 3-Iodo-4-methoxyquinolin-2(1H)-one grignard Grignard Reagent Formation and Addition start1->grignard start2 (R)-3,3-Dimethyloxirane-2-carboxaldehyde start2->grignard intermediate1 Aryl Grignard Reagent grignard->intermediate1 intermediate2 Allylic Alcohol grignard->intermediate2 epoxidation Threo-selective Epoxidation intermediate3 Epoxy Alcohol epoxidation->intermediate3 cyclization Intramolecular Cyclization product (-)-Myrtopsine cyclization->product intermediate1->grignard intermediate2->epoxidation intermediate3->cyclization

Caption: Workflow for the asymmetric synthesis of (-)-Myrtopsine.

Quantitative Data Summary

The following table summarizes the yields and key reaction parameters for the synthesis of (+)-Myrtopsine, which serves as the basis for the synthesis of (-)-Myrtopsine. By starting with the (R)-enantiomer of the epoxy aldehyde, the corresponding (-)-Myrtopsine would be obtained with similar efficiency.

StepReactantsReagents and ConditionsProductYield (%)Reference
1. Grignard Addition3-Iodo-4-methoxyquinolin-2(1H)-one, (S)-3,3-Dimethyloxirane-2-carboxaldehydei-PrMgCl, THF, -30 °CAllylic alcohol intermediate61[1]
2. Epoxidation and CyclizationAllylic alcohol intermediatem-CPBA, CH₂Cl₂, -20 °C, then warming(+)-Myrtopsine55[1]
Overall (+)-Myrtopsine ~34 [1]

Experimental Protocols

Protocol 1: Synthesis of the Allylic Alcohol Intermediate

This protocol describes the formation of the aryl Grignard reagent from 3-iodo-4-methoxyquinolin-2(1H)-one and its subsequent reaction with the chiral epoxy aldehyde. To obtain the precursor for (-)-Myrtopsine, (R)-3,3-dimethyloxirane-2-carboxaldehyde should be used.

Materials:

  • 3-Iodo-4-methoxyquinolin-2(1H)-one

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • (R)-3,3-Dimethyloxirane-2-carboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-iodo-4-methoxyquinolin-2(1H)-one (1.0 equiv) in anhydrous THF is cooled to -30 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, add i-PrMgCl (1.1 equiv) dropwise, maintaining the temperature at -30 °C. The mixture is stirred at this temperature for 1 hour to ensure the formation of the Grignard reagent.

  • A solution of (R)-3,3-dimethyloxirane-2-carboxaldehyde (1.2 equiv) in anhydrous THF is then added dropwise to the reaction mixture at -30 °C.

  • The reaction is stirred at -30 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with EtOAc (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired allylic alcohol.

Protocol 2: Threo-selective Epoxidation and Intramolecular Cyclization to (-)-Myrtopsine

This protocol details the epoxidation of the allylic alcohol followed by an in-situ intramolecular cyclization to yield the final product, (-)-Myrtopsine.

Materials:

  • Allylic alcohol intermediate from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The allylic alcohol (1.0 equiv) is dissolved in CH₂Cl₂ and the solution is cooled to -20 °C.

  • m-CPBA (1.5 equiv) is added portion-wise to the solution, and the reaction mixture is stirred at -20 °C overnight.

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • The mixture is stirred for 30 minutes, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield (-)-Myrtopsine. The enantiomeric excess can be determined by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The key to the asymmetric induction in this synthesis lies in the use of a chiral starting material, which directs the stereochemical outcome of the subsequent reactions. The following diagram illustrates the flow of chirality from the starting material to the final product.

G cluster_chirality Chirality Transfer chiral_start (R)-Epoxy Aldehyde (Source of Chirality) grignard_add Diastereoselective Grignard Addition chiral_start->grignard_add allylic_alcohol Chiral Allylic Alcohol grignard_add->allylic_alcohol epoxidation Substrate-controlled Epoxidation allylic_alcohol->epoxidation epoxy_alcohol Chiral Epoxy Alcohol epoxidation->epoxy_alcohol cyclization Stereospecific Intramolecular Cyclization epoxy_alcohol->cyclization final_product (-)-Myrtopsine (Defined Stereocenters) cyclization->final_product

Caption: Flow of chirality in the asymmetric synthesis of (-)-Myrtopsine.

References

Application Notes and Protocols for the Quantification of (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Haplomyrfolin is a natural product of interest within the scientific and drug development communities. To facilitate research and potential therapeutic applications, robust and reliable analytical methods for its quantification are essential. As of this writing, specific validated analytical methods for this compound are not widely published. Therefore, this document provides a proposed set of detailed application notes and protocols based on established principles of analytical chemistry for the quantification of similar natural product compounds. The methodologies described herein are intended to serve as a comprehensive starting point for researchers to develop and validate their own specific assays for this compound.

The proposed primary analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable method. Additionally, a more sensitive and selective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented as an alternative for trace-level quantification.

Proposed Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and cost-effective method for the quantification of organic molecules that possess a UV chromophore. Assuming this compound has UV-absorbing properties, this technique should be suitable for its analysis.

Table 1: Representative HPLC-UV Method Validation Parameters

The following table outlines typical performance characteristics that a validated HPLC-UV method for this compound quantification should aim to achieve. These values are illustrative and will need to be experimentally determined.

ParameterRepresentative Value
**Linearity (R²) **≥ 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD)
    - Intra-day< 2%
    - Inter-day< 5%
Accuracy (% Recovery) 95 - 105%
Specificity No interference from matrix components
Experimental Protocol: HPLC-UV Quantification of this compound

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

4. Sample Preparation (from a plant matrix):

  • Extraction:

    • Weigh 1 g of dried, powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary):

    • Reconstitute the dried extract in 10 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 5 mL of 80% methanol in water.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute in a known volume (e.g., 1 mL) of mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by acquiring a UV spectrum of the reference standard (e.g., scan from 200-400 nm and select the wavelength of maximum absorbance).

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Ref_Std Reference Standard Stock_Sol Stock Solution Ref_Std->Stock_Sol Plant_Mat Plant Material Extraction Extraction Plant_Mat->Extraction Cal_Stds Calibration Standards Stock_Sol->Cal_Stds HPLC HPLC System Cal_Stds->HPLC SPE SPE Cleanup Extraction->SPE Final_Sample Final Sample SPE->Final_Sample Final_Sample->HPLC Cal_Curve Calibration Curve HPLC->Cal_Curve Quantification Quantification HPLC->Quantification Cal_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Proposed Alternative Method: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (e.g., plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.

Table 2: Representative LC-MS/MS Method Validation Parameters

The following table outlines typical performance characteristics for a validated LC-MS/MS method.

ParameterRepresentative Value
**Linearity (R²) **≥ 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD)
    - Intra-day< 5%
    - Inter-day< 10%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Monitored and within acceptable limits
Experimental Protocol: LC-MS/MS Quantification of this compound

1. Materials, Reagents, and Instrumentation:

  • Follow the same material list as for HPLC-UV, but use LC-MS grade solvents and additives.

  • An internal standard (IS) structurally similar to this compound should be used (e.g., a stable isotope-labeled version).

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Preparation of Standard and Sample Solutions:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed concentration of the IS into the appropriate matrix (e.g., blank plasma, extracted blank plant matrix).

  • Sample preparation will likely involve protein precipitation (for plasma) or a more rigorous extraction and cleanup like that described for the HPLC-UV method.

3. LC-MS/MS Conditions:

  • LC Conditions: A UPLC (Ultra-Performance Liquid Chromatography) system is preferred for better resolution and shorter run times. A C18 column with smaller particle size (e.g., 1.7 µm) can be used with a faster gradient.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative mode, to be determined by direct infusion of the reference standard.

    • MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of this compound. The product ions (Q3) will be determined by fragmentation of the precursor ion. At least two transitions should be monitored (one for quantification, one for confirmation). The collision energy for each transition must be optimized.

    • Other parameters such as capillary voltage, source temperature, and gas flows must be optimized for maximum signal intensity.

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Logical Diagram for Method Selection

Method_Selection Start Need to Quantify this compound Concentration Expected Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix High (µg/mL range) LCMS Use LC-MS/MS Concentration->LCMS Low (ng/mL range) HPLC Use HPLC-UV Matrix->HPLC Simple Matrix->LCMS Complex

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The protocols and data presented in this application note provide a robust framework for the development and validation of analytical methods for the quantification of this compound. While the HPLC-UV method offers a reliable and accessible approach for routine analysis, the LC-MS/MS method provides the enhanced sensitivity and selectivity required for more demanding applications. Researchers should use these guidelines as a starting point and perform full method validation according to ICH guidelines to ensure the accuracy and reliability of their results.

Application Notes and Protocols: Development of a Cell-Based Assay for (-)-Haplomyrfolin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haplomyrfolin is a naturally occurring lignan whose biological activities are not yet fully characterized. Lignans, such as the well-known podophyllotoxin, have demonstrated significant antitumor properties, often through the induction of apoptosis and cell cycle arrest.[1] These compounds and their derivatives are a valuable source for the discovery of new therapeutic agents.[1][2] This document provides a detailed protocol for developing a cell-based assay to investigate the cytotoxic and apoptotic activity of this compound. The human promyelocytic leukemia cell line, HL-60, is proposed as a model system due to its established use in apoptosis studies of other natural products, including compounds from the Haplophyllum genus.[3][4][5]

Objective

To establish a robust and reproducible cell-based assay to quantify the cytotoxic and apoptotic effects of this compound on a relevant cancer cell line. This protocol will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of cell death.

Experimental Workflow

The overall experimental workflow for assessing the activity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound This compound Stock Solution treatment Treatment with This compound (24, 48, 72h) prep_compound->treatment prep_cells HL-60 Cell Culture (Exponential Growth) cell_seeding Cell Seeding (96-well & 6-well plates) prep_cells->cell_seeding cell_seeding->treatment mtt_assay Cytotoxicity Assay (MTT) treatment->mtt_assay 96-well apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay 6-well data_analysis Data Analysis (IC50, % Apoptosis) mtt_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for evaluating this compound activity.

Materials and Reagents

  • This compound (purity >95%)

  • Human promyelocytic leukemia (HL-60) cell line (ATCC® CCL-240™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypan Blue solution (0.4%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 96-well and 6-well flat-bottom cell culture plates

  • Microplate reader

  • Flow cytometer

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

  • Before each experiment, assess cell viability using Trypan Blue exclusion. Viability should be >95%.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Seed HL-60 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.1%.

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Seed HL-60 cells into a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of culture medium.

  • After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50). Include a vehicle control.

  • Incubate for 24 or 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on HL-60 Cells

Treatment TimeIC50 (µM) ± SD
24 hoursValue
48 hoursValue
72 hoursValue

Table 2: Apoptotic Effect of this compound on HL-60 Cells after 48h Treatment

Concentration (µM)% Viable Cells ± SD% Early Apoptotic Cells ± SD% Late Apoptotic/Necrotic Cells ± SD
Control (0.1% DMSO)ValueValueValue
0.5 x IC50ValueValueValue
1 x IC50ValueValueValue
2 x IC50ValueValueValue

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other apoptosis-inducing natural products, this compound may trigger apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the modulation of Bcl-2 family proteins and subsequent caspase activation.[3][7]

signaling_pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade haplomyrfolin This compound bcl2 Bcl-2 (Anti-apoptotic) haplomyrfolin->bcl2 Inhibits bax Bax (Pro-apoptotic) haplomyrfolin->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Application Notes and Protocols for In Vitro Experimental Design Using (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haplomyrfolin is a lignan compound isolated from Haplophyllum myrtifolium.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds and natural products from similar plant genera have demonstrated a range of biological effects, including cytotoxic and antitumor activities.[1][2][3] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, outlining a systematic approach from initial screening to mechanistic studies. The provided protocols are general methodologies that serve as a starting point and will require optimization for the specific cell lines and experimental conditions used.

Data Presentation

Effective data presentation is crucial for interpreting experimental outcomes. All quantitative data should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and control groups.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
HL-60Promyelocytic Leukemia50.2 ± 4.535.8 ± 3.121.4 ± 2.8
MCF-7Breast Cancer75.1 ± 6.858.3 ± 5.242.9 ± 4.1
A549Lung Cancer> 10089.5 ± 7.665.7 ± 5.9
HCT116Colon Cancer62.4 ± 5.545.1 ± 4.030.8 ± 3.3
NIH/3T3Normal Fibroblast> 100> 100> 100

IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% and should be calculated from dose-response curves. Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (48h treatment)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Vehicle)45.2 ± 3.935.1 ± 3.019.7 ± 2.11.5 ± 0.3
This compound (10 µM)55.8 ± 4.828.4 ± 2.515.8 ± 1.95.2 ± 0.8
This compound (25 µM)68.3 ± 5.915.2 ± 1.816.5 ± 2.015.8 ± 2.1
This compound (50 µM)40.1 ± 3.510.5 ± 1.349.4 ± 4.225.4 ± 3.0

Data are presented as the percentage of cells in each phase of the cell cycle, determined by flow cytometry analysis of propidium iodide-stained cells. Values are mean ± standard deviation.

Table 3: Induction of Apoptosis by this compound in HL-60 Cells (48h treatment)

Treatment GroupEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
Control (Vehicle)2.1 ± 0.41.3 ± 0.20.8 ± 0.195.8 ± 1.5
This compound (10 µM)8.5 ± 1.14.2 ± 0.61.1 ± 0.286.2 ± 2.3
This compound (25 µM)18.9 ± 2.59.7 ± 1.31.5 ± 0.369.9 ± 3.8
This compound (50 µM)35.6 ± 4.115.3 ± 2.02.1 ± 0.447.0 ± 5.2

Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data represent the percentage of cells in each quadrant and are shown as mean ± standard deviation.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with this compound.[6]

Materials:

  • This compound

  • Selected cell line (e.g., HL-60)

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the IC₅₀ values obtained from the MTT assay) for 24 or 48 hours.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • This compound

  • Selected cell line

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the cell cycle analysis protocol.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC negative and PI negative: Live cells

    • Annexin V-FITC positive and PI negative: Early apoptotic cells

    • Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative and PI positive: Necrotic cells

Mandatory Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_pathway Phase 3: Signaling Pathway Analysis cluster_conclusion Phase 4: Conclusion start This compound cytotoxicity Cytotoxicity Screening (MTT Assay on multiple cell lines) start->cytotoxicity ic50 Determine IC50 values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (e.g., for caspase activation, Bcl-2 family proteins, MAPK pathway) apoptosis->western_blot cell_cycle->western_blot conclusion Elucidation of Mechanism of Action western_blot->conclusion

Caption: Experimental workflow for the in vitro evaluation of this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Haplomyrfolin This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) Haplomyrfolin->DeathReceptor induces Bax Bax Haplomyrfolin->Bax activates Bcl2 Bcl-2 Haplomyrfolin->Bcl2 inhibits DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothetical apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols for Investigating the In Vivo Effects of (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the specific biological effects of (-)-Haplomyrfolin is limited. As this compound is classified as a lignan, this document provides proposed applications and protocols based on the known anti-inflammatory, anticancer, and neuroprotective properties of this class of compounds.[1][2][3][4][5][6] The experimental parameters provided are based on established models and may require optimization for this compound.

Application: Evaluation of Anti-Inflammatory Activity

Lignans have been shown to possess significant anti-inflammatory properties, often by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1][7][8] Therefore, this compound is a candidate for investigation as a novel anti-inflammatory agent. The following protocols describe two standard animal models for assessing anti-inflammatory effects.

Animal Model 1: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible method for evaluating acute inflammation.[9][10]

1.1.1 Experimental Protocol

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Housing: House animals in standard cages with free access to food and water, maintaining a 12-hour light/dark cycle. Acclimatize for at least one week before the experiment.

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).

    • This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

    • Positive Control (e.g., Indomethacin, 5-10 mg/kg, i.p.).[11][12]

  • Procedure:

    • Administer the vehicle, this compound, or positive control 30-60 minutes prior to carrageenan injection.[11]

    • Measure the initial volume of the right hind paw using a plethysmometer.[11][12]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[11][13]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11][12]

  • Endpoint Analysis:

    • Calculate the edema volume (increase in paw volume from baseline).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

1.1.2 Illustrative Data Presentation

The following data is for illustrative purposes, based on the effects of a different anti-inflammatory compound, Ellagic Acid.[11]

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.060%
This compound (Hypothetical)100.51 ± 0.0440%
This compound (Hypothetical)300.34 ± 0.0360%
Indomethacin (Positive Control)50.28 ± 0.0267%
Animal Model 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model mimics systemic inflammation and is useful for studying the effects of compounds on cytokine production.[14][15]

1.2.1 Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old).[14]

  • Housing: Same as in section 1.1.2.

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., sterile PBS).

    • This compound (multiple dose levels, e.g., 10, 30 mg/kg, i.p.).

    • LPS only.

  • Procedure:

    • Administer vehicle or this compound 1-2 hours before the LPS challenge.[14]

    • Induce endotoxemia by a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg).[15]

    • Monitor animals for signs of endotoxic shock.

    • Collect blood samples (e.g., via cardiac puncture) at a specified time point (e.g., 2 hours post-LPS) for cytokine analysis.[14]

    • Harvest organs (e.g., liver, lungs) for further analysis (e.g., histology, gene expression).[14][16]

  • Endpoint Analysis:

    • Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Analyze tissue for inflammatory markers.

1.2.2 Illustrative Data Presentation

The following data is for illustrative purposes, based on the effects of a different compound, Terrein, in an LPS-induced endotoxemia model.[14]

Treatment GroupDose (mg/kg)Serum IL-6 (pg/mL) (± SEM)% Reduction in IL-6
Vehicle Control-< 50N/A
LPS Only58500 ± 7500%
LPS + this compound (Hypothetical)105100 ± 48040%
LPS + this compound (Hypothetical)303400 ± 32060%
Signaling Pathway Visualization

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway.[7]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB_p P-IκBα (Ubiquitinated) IkappaB->IkappaB_p NFkB_n Active NF-κB NFkB->NFkB_n Translocates Haplomyrfolin This compound (Proposed Target) Haplomyrfolin->IKK Inhibits Proteasome Proteasome Degradation IkappaB_p->Proteasome DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Application: Evaluation of Anticancer Activity

Lignans have demonstrated anticancer properties in various cancer models, making this compound a compound of interest for oncological research.[2][17] The human tumor xenograft model is a standard for evaluating the in vivo efficacy of potential anticancer agents.[18][19]

Animal Model: Subcutaneous Xenograft in Nude Mice

This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and response to treatment.[20]

2.1.1 Experimental Protocol

  • Animals: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 6-8 weeks old.[18]

  • Cell Lines: Human cancer cell line of interest (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).[21]

  • Housing: House animals in sterile, individually ventilated cages (IVCs) with autoclaved food and water.

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a sterile medium (e.g., PBS or Matrigel mixture) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.[22]

  • Treatment Protocol:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Groups:

      • Vehicle Control.

      • This compound (multiple dose levels, administered via a determined route, e.g., i.p. or oral gavage).

      • Positive Control (a standard chemotherapeutic agent for the chosen cell line, e.g., Paclitaxel).

    • Administer treatments according to a predefined schedule (e.g., daily, every other day) for a set period (e.g., 21-28 days).

  • Endpoint Analysis:

    • Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.[22]

    • At the end of the study, euthanize mice and excise tumors.

    • Measure final tumor weight.

    • Perform histological or immunohistochemical analysis on tumor tissue (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

2.1.2 Illustrative Data Presentation

The following data is for illustrative purposes, based on the effects of the lignan 7-hydroxymatairesinol (HMR) on LNCaP prostate cancer xenografts.[21][23]

Treatment GroupDoseMean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-450 ± 550%
This compound (Hypothetical)Low Dose270 ± 4040%
This compound (Hypothetical)High Dose180 ± 3260%
Positive Control-112 ± 2575%

Visualization of Experimental Workflow

Xenograft_Workflow cluster_prep Preparation Phase cluster_implant Implantation & Growth Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Propagate Human Cancer Cells Implantation 3. Subcutaneous Injection of Cells Cell_Culture->Implantation Animal_Acclimate 2. Acclimatize Nude Mice Animal_Acclimate->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomize 5. Randomize Mice into Groups Tumor_Growth->Randomize Dosing 6. Administer Treatment (Vehicle, Compound, Control) Randomize->Dosing Monitoring 7. Measure Tumor Volume & Body Weight (3x/week) Dosing->Monitoring Monitoring->Dosing Repeat Endpoint 8. Study Endpoint (e.g., Day 28) Monitoring->Endpoint Harvest 9. Excise and Weigh Tumors Endpoint->Harvest Analysis 10. Histology & Data Analysis Harvest->Analysis

Caption: General experimental workflow for a subcutaneous xenograft mouse model.

Application: Evaluation of Neuroprotective Activity

Several lignans have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's, suggesting a potential neuroprotective role for this compound.[4][5][24][25][26]

Animal Model: MPTP-Induced Parkinson's Disease in Mice

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used to study the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[27][28]

3.1.1 Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old), as this strain is highly susceptible to MPTP toxicity.[29]

  • Housing: Same as in section 1.1.2.

  • Groups (n=10-12 per group):

    • Vehicle Control (Saline).

    • This compound only.

    • MPTP + Vehicle.

    • MPTP + this compound (pre-treatment or co-treatment, multiple dose levels).

    • MPTP + Positive Control (e.g., Selegiline).

  • Procedure:

    • Treatment: Begin administration of this compound or vehicle daily for a set period (e.g., 7-14 days) before MPTP induction.

    • Induction: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) daily for 4-5 consecutive days.[29] (Caution: MPTP is a potent neurotoxin and requires strict safety protocols).

    • Continue this compound treatment throughout the MPTP administration period and for a set duration afterward.

    • Behavioral Testing: Perform behavioral tests (e.g., rotarod test, pole test) to assess motor coordination and bradykinesia 7-14 days after the final MPTP injection.

  • Endpoint Analysis:

    • Euthanize mice at the end of the study (e.g., 21 days after the first MPTP injection).

    • Harvest brains. Use one hemisphere for neurochemical analysis and the other for histology.

    • Neurochemistry: Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

    • Histology: Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra pars compacta (SNc) and striatum to quantify the loss of dopaminergic neurons and terminals.

3.1.2 Illustrative Data Presentation

The following data is for illustrative purposes, based on the effects of a flax lignan in an MPTP mouse model.[25]

Treatment GroupLatency to Fall (Rotarod Test, seconds) (± SEM)Striatal Dopamine Level (% of Control) (± SEM)TH+ Neurons in SNc (% of Control) (± SEM)
Vehicle Control180 ± 15100 ± 8100 ± 7
MPTP + Vehicle65 ± 1045 ± 550 ± 6
MPTP + this compound (Hypothetical)115 ± 1268 ± 672 ± 5
MPTP + Selegiline130 ± 1475 ± 778 ± 6

Visualization of Logical Relationships

Neuroprotection_Logic cluster_cause Experimental Insult cluster_pathology Pathological Cascade cluster_intervention Therapeutic Intervention MPTP MPTP Administration Oxidative_Stress Oxidative Stress & Neuroinflammation MPTP->Oxidative_Stress Induces Neuron_Loss Dopaminergic Neuron Death (SNc) Oxidative_Stress->Neuron_Loss Leads to Dopamine_Loss Striatal Dopamine Depletion Neuron_Loss->Dopamine_Loss Causes Motor_Deficit Motor Deficits (Behavioral Tests) Dopamine_Loss->Motor_Deficit Results in Haplomyrfolin This compound Treatment Haplomyrfolin->Oxidative_Stress Mitigates Cellular_Outcome Neuron Survival & Dopamine Levels

Caption: Logical relationships in the MPTP model for testing neuroprotection.

References

Application Notes & Protocols: Investigation of (-)-Haplomyrfolin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the mechanism of action for (-)-Haplomyrfolin are not available. The following application notes and protocols are based on the known biological activities of structurally related compounds, primarily other alkaloids isolated from the Haplophyllum genus and the broader class of quinoline alkaloids.[1][2][3] This document is intended to serve as a comprehensive guide for initiating the investigation of this compound's potential anticancer properties.

Introduction

This compound is a natural product isolated from plants of the Haplophyllum genus, which are known to produce a diverse array of bioactive alkaloids and lignans.[1][2][4] Many compounds from this genus, particularly those with a quinoline scaffold, have demonstrated significant cytotoxic and anticancer activities.[5][6][7] This document outlines potential mechanisms of action and provides detailed experimental protocols to investigate the anticancer effects of this compound, drawing parallels from related compounds.

Potential Mechanisms of Action of Related Alkaloids

Quinoline alkaloids, prevalent in Haplophyllum species, have been shown to exert their anticancer effects through various mechanisms:[5][6][8]

  • Inhibition of Topoisomerases: Some quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[8]

  • Disruption of Microtubule Polymerization: Certain alkaloids can interfere with the dynamics of microtubule assembly and disassembly, arresting the cell cycle at the G2/M phase.[8]

  • Inhibition of Protein Kinases: Many quinoline-based compounds act as inhibitors of various protein kinases involved in cell signaling pathways that control proliferation, survival, and angiogenesis.[6][8]

  • Induction of Apoptosis: A common outcome of treatment with these alkaloids is the induction of programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

Data Presentation: Biological Activities of Related Compounds

The following table summarizes the reported anticancer activities of selected alkaloids from the Haplophyllum genus and other related quinoline derivatives. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundClassCancer Cell LineActivityIC50 ValueReference
SkimmianineQuinoline AlkaloidBreast Cancer (MCF-7)Inhibition of proliferation, induction of apoptosisNot specified[7]
Haplophytin-AAlkaloidNot specifiedCytotoxicNot specified[9]
Pyrano[3,2-c]quinolone AnalogsSynthetic QuinoloneLiver Cancer (Hep-G2), Breast Cancer (MCF-7)Growth inhibitionModerate to strong[10]
2-morpholino-4-anilinoquinoline derivativesSynthetic QuinoloneLiver Cancer (HepG2)Cytotoxic, G0/G1 cell cycle arrest8.50 - 12.76 µM[11]

Experimental Protocols

Herein are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • This compound (stock solution in DMSO)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-p53, anti-CDK1, anti-Cyclin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse treated and untreated cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualization of Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that may be modulated by this compound, based on the known mechanisms of related quinoline alkaloids.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Haplomyrfolin Haplomyrfolin Death Receptors Death Receptors Haplomyrfolin->Death Receptors Bax Bax Haplomyrfolin->Bax Bcl-2 Bcl-2 Haplomyrfolin->Bcl-2 inhibits Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bax->Mitochondrion Bcl-2->Mitochondrion inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Hypothetical apoptotic pathways induced by this compound.

cell_cycle_pathway Haplomyrfolin Haplomyrfolin Tubulin Polymerization Tubulin Polymerization Haplomyrfolin->Tubulin Polymerization inhibits Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Potential mechanism of cell cycle arrest by this compound.

experimental_workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Western Blot Western Blot Treatment->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for investigating this compound.

References

Techniques for Measuring (-)-Haplomyrfolin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of (-)-Haplomyrfolin, a natural compound of interest for its potential therapeutic properties. The following sections detail the methodologies for quantifying cytotoxicity, present representative data, and illustrate the underlying molecular pathways and experimental workflows. While specific data for this compound is emerging, the information presented here is based on studies of structurally related quinoline alkaloids isolated from the same genus, Haplophyllum.

Data Presentation: Cytotoxicity of Related Compounds

The cytotoxic potential of compounds structurally related to this compound, such as Haplamine, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cell growth. The data below is summarized from a study on Haplamine, a compound also extracted from the Haplophyllum genus, to provide a representative example of the expected cytotoxic efficacy.

Cell LineCancer TypeIC50 (µM)
Capan-1Pancreatic Cancer52.5 ± 2.6
Capan-2Pancreatic Cancer24.3 ± 0.7
LS174TColorectal Cancer41.5 ± 2.5
HT29Colorectal Cancer72.0 ± 2.0
SW620Colorectal Cancer32.0 ± 2.2
HepG2Hepatic Cancer59.7 ± 2.1

Note: Data presented is for Haplamine, a related alkaloid, as detailed in a study on its cytotoxic effects[1].

Experimental Protocols

Accurate measurement of cytotoxicity is crucial for the evaluation of any potential therapeutic agent. The following are detailed protocols for standard assays used to determine the cytotoxic effects of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[3]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • 96-well plates

  • Target cancer cell lines

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[4] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[1][6] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable marker for cytotoxicity.[1]

Materials:

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Complete cell culture medium

  • 96-well plates

  • Target cancer cell lines

  • Lysis buffer (provided in the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.[6]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Target cancer cell lines

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualization of Pathways and Workflows

Signaling Pathway

Studies on related quinoline alkaloids, such as haplophytin-A, suggest that this compound may induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[7] The proposed signaling cascade involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Haplomyrfolin This compound DeathReceptor Death Receptor (e.g., Fas) Haplomyrfolin->DeathReceptor Induces DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bcl2 Bcl-2 Family (e.g., Bax/Bak) Caspase8->Bcl2 Bid cleavage (tBid) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Cleavage Bcl2->Mitochondrion Promotes Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Leads to Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay: Add MTT, Incubate, Solubilize incubate->mtt ldh LDH Assay: Collect Supernatant, Add Reagents incubate->ldh annexin Apoptosis Assay: Harvest Cells, Stain with Annexin V/PI incubate->annexin readout Measure Signal: - Absorbance (MTT, LDH) - Fluorescence (Flow Cytometry) mtt->readout ldh->readout annexin->readout calculate Calculate: - % Viability - % Cytotoxicity - % Apoptosis readout->calculate ic50 Determine IC50 Value calculate->ic50 end End: Results ic50->end

References

(-)-Haplomyrfolin as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haplomyrfolin is a naturally occurring lignan isolated from the plant Haplophyllum myrtifolium. Lignans from the Haplophyllum genus have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antiviral, and antiprotozoal effects. This document provides detailed application notes and protocols for the potential use of this compound as a molecular probe in biomedical research and drug discovery. While direct studies utilizing this compound as a molecular probe are limited, its structural relationship to other bioactive arylnaphthalene lignans suggests its potential as a valuable tool for investigating various cellular processes. These notes are based on the known biological activities of structurally related compounds and propose methodologies for its application in target identification, pathway elucidation, and screening of novel therapeutics.

Chemical Structure of this compound

The chemical structure of this compound, as elucidated by Evcim et al. (1986), is presented below. This arylnaphthalene lignan lactone structure provides several potential sites for chemical modification, such as the attachment of fluorescent tags, biotin moieties, or photoaffinity labels, which are essential for its function as a molecular probe.

(Structure of this compound to be inserted here if found in a usable format. As of the last search, a visual representation was not available, but its identity as an arylnaphthalene lignan lactone is established.)

Potential Biological Activities and Cellular Targets

Based on the activities of related lignans from Haplophyllum species, this compound is hypothesized to exhibit the following biological activities:

  • Cytotoxicity against cancer cell lines: Lignans such as Justicidin B have shown potent cytotoxic effects.

  • Anti-inflammatory activity: Related lignans have demonstrated inhibition of inflammatory mediators.

  • Antiviral activity: Diphyllin, a structurally similar lignan, exhibits broad-spectrum antiviral activity through the inhibition of vacuolar ATPase (V-ATPase).

  • Antiprotozoal activity: Lignans from Haplophyllum tuberculatum have shown activity against various protozoan parasites.

Potential cellular targets for this compound may include tubulin, topoisomerase II, V-ATPase, and components of inflammatory signaling pathways such as NF-κB and MAPK.

Data Presentation: Biological Activities of Related Lignans from Haplophyllum Species

The following tables summarize the quantitative data on the biological activities of lignans structurally related to this compound. This data provides a strong rationale for the proposed applications of this compound as a molecular probe.

Table 1: Cytotoxic and Antiprotozoal Activities of Lignans from Haplophyllum Species

CompoundCell Line/OrganismActivityIC50 / GI50 (µM)Reference
Nectandrin BLeishmania donovaniAntiprotozoal4.5(Mahmoud et al., 2020)
Nectandrin BRat Myoblast (L6)Cytotoxicity>100(Mahmoud et al., 2020)
Justicidin BHT29 (Colon Cancer)Cytotoxicity2.28(Demir et al., 2024)
Justicidin BK562 (Leukemia)Cytotoxicity3.29(Demir et al., 2024)
Justicidin BU251 (Glioblastoma)Cytotoxicity5.76(Demir et al., 2024)

Table 2: Anti-inflammatory Activity of a Lignan from Haplophyllum hispanicum

CompoundAssayActivityID50 (µmol/ear)Reference
Diphyllin acetyl apiosideTPA-induced mouse ear edemaAnti-inflammatory0.27(Prieto et al., 1996)

Experimental Protocols: Proposed Applications of this compound as a Molecular Probe

The following are detailed protocols for the proposed use of chemically modified this compound as a molecular probe. These protocols are designed to be adapted based on the specific research question and the nature of the modification (e.g., fluorescent tag, biotin).

Protocol 1: Synthesis of a Fluorescently Labeled this compound Probe

This protocol describes the general steps for conjugating a fluorescent dye to this compound. The choice of fluorescent dye and conjugation chemistry will depend on the available functional groups on the this compound structure.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester of a fluorophore)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • Add the amine-reactive fluorescent dye to the solution. The molar ratio of the dye to this compound should be optimized.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the fluorescently labeled product by silica gel column chromatography using a suitable solvent system.

  • Characterize the purified product by NMR and mass spectrometry to confirm the structure and purity.

Protocol 2: Cellular Uptake and Localization Studies using a Fluorescent this compound Probe

This protocol outlines the use of a fluorescently labeled this compound probe to visualize its entry and distribution within live cells.

Materials:

  • Fluorescently labeled this compound probe

  • Cancer cell line of interest (e.g., HT29, K562)

  • Cell culture medium and supplements

  • Glass-bottom dishes or chamber slides

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Confocal microscope

Procedure:

  • Seed the cancer cells onto glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled this compound probe at various concentrations and for different time points.

  • In the final 30 minutes of incubation, add Hoechst 33342 and MitoTracker Red CMXRos to the medium to stain the nuclei and mitochondria, respectively.

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh culture medium to the cells.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescent probe, Hoechst 33342, and MitoTracker Red.

  • Analyze the images to determine the subcellular localization of the this compound probe.

Protocol 3: Target Identification using a Biotinylated this compound Probe and Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the identification of cellular binding partners of this compound using a biotinylated derivative.

Materials:

  • Biotinylated this compound probe

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer (e.g., containing biotin or a denaturing agent)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Treat cells with the biotinylated this compound probe or a control compound.

  • Lyse the cells and collect the total protein lysate.

  • Incubate the protein lysate with streptavidin-coated magnetic beads to capture the probe-protein complexes.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and subject them to in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins that specifically interact with the biotinylated this compound probe by comparing the results from the probe-treated and control samples.

Mandatory Visualizations

Proposed Signaling Pathway for the Cytotoxic Action of this compound

Cytotoxic_Pathway Haplomyrfolin This compound VATPase V-ATPase Haplomyrfolin->VATPase Inhibition Endosome Endosomal Acidification VATPase->Endosome Regulates Autophagy Autophagy Inhibition Endosome->Autophagy Impacts Apoptosis Apoptosis Autophagy->Apoptosis Leads to CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity via V-ATPase inhibition.

Experimental Workflow for Target Identification

Target_ID_Workflow cluster_CellCulture Cell Culture and Treatment cluster_Purification Affinity Purification cluster_Analysis Protein Identification Cells Cancer Cells Treatment Treat with Biotinylated This compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Binding Bind to Streptavidin Beads Lysis->Binding Washing Wash Beads Binding->Washing Elution Elute Proteins Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Digestion In-gel Digestion SDSPAGE->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification

Caption: Workflow for identifying cellular targets of this compound.

Logical Relationship for Probe Development

Probe_Development_Logic cluster_0 Probe Design & Synthesis cluster_1 In Vitro Validation cluster_2 Application Structure This compound Structure Arylnaphthalene Lignan Modification Chemical Modification - Fluorescent Tag - Biotin - Photoaffinity Label Structure->Modification Synthesis Synthesis & Purification Modification->Synthesis Bioactivity Bioactivity Assay Confirm activity is retained Synthesis->Bioactivity CellularUptake Cellular Uptake Confocal Microscopy Bioactivity->CellularUptake TargetID Target Identification AP-MS CellularUptake->TargetID Screening High-Throughput Screening CellularUptake->Screening Pathway Pathway Analysis Western Blot, etc. TargetID->Pathway

Caption: Logical steps for developing and applying this compound as a molecular probe.

Application Notes and Protocols: Derivatization of (-)-Haplomyrfolin for Enhanced Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Haplomyrfolin is a naturally occurring lignan that has garnered interest for its potential biological activities. As a member of the podophyllotoxin family of compounds, it holds promise for development as a cytotoxic agent for cancer therapy. However, the native potency of many natural products can be enhanced through strategic chemical modification. This document provides detailed application notes and protocols for the derivatization of this compound with the goal of improving its cytotoxic activity. The strategies outlined are based on established structure-activity relationships (SAR) within the broader class of lignans and podophyllotoxins, aiming to guide researchers in the rational design of novel, more potent analogs.

Rationale for Derivatization

The primary objective for the derivatization of this compound is to enhance its cytotoxic effects against cancer cell lines. Based on extensive research on related lignans, particularly podophyllotoxin and its derivatives like etoposide and teniposide, specific structural modifications have been shown to significantly impact biological activity.[1][2] Key areas for modification on the this compound scaffold include:

  • The Lactone Ring (D-ring): Modifications at this site can influence the compound's stability and interaction with biological targets. Opening of the lactone ring has been explored for other lignans, sometimes leading to altered activity profiles.[3]

  • The Tetrahydrofuran Ring (B-ring): Stereochemistry at positions within this ring is often crucial for activity.

  • The Pendent Phenyl Ring (E-ring): Substitutions on this aromatic ring can modulate the lipophilicity and electronic properties of the molecule, which can in turn affect cellular uptake and target binding. A free hydroxyl group at the 4'-position of the E-ring has been suggested to be important for the DNA breakage activity of some podophyllotoxin congeners.[1]

Proposed Derivatization Strategies

Based on the established SAR of related compounds, the following derivatization strategies are proposed for this compound:

  • Epimerization at C-4: Conversion of the C-4 hydroxyl group from the axial to the equatorial position (picropodophyllotoxin-type configuration) has been shown to enhance the cytotoxic activity of some podophyllotoxin analogs.[1]

  • Modification of the 4'-Hydroxyl Group: While a free 4'-hydroxyl group can be important, its modification through etherification or esterification can modulate the compound's pharmacokinetic properties.

  • Introduction of Acylthiourea Moieties: The addition of acylthiourea groups at the 4'-position of podophyllotoxin derivatives has resulted in compounds with potent cytotoxicity, even against drug-resistant cell lines.[4]

  • Substitution on the Aromatic Rings: Introduction of various functional groups, such as halogens, methoxy, or amino groups, on the aromatic rings can influence the electronic and steric properties of the molecule, potentially leading to improved activity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4'-Acylthiourea Derivatives of this compound

This protocol is adapted from the synthesis of similar derivatives of podophyllotoxin.[4]

Materials:

  • This compound

  • Appropriate acyl isothiocyanate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired acyl isothiocyanate (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4'-acylthiourea derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Cytotoxicity Evaluation using the MTT Assay

This protocol describes a standard method for assessing the in vitro cytotoxicity of the synthesized derivatives against cancer cell lines.[5][6]

Materials:

  • Human cancer cell lines (e.g., A-549, DU-145, KB, and KBvin)[4]

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives

  • Etoposide (as a positive control)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare stock solutions of the test compounds and etoposide in DMSO and then dilute them with the culture medium to obtain a range of final concentrations.

  • After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (etoposide).

  • Incubate the plates for another 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The cytotoxic activities of the synthesized this compound derivatives should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives against Human Cancer Cell Lines

CompoundA-549 (Lung)DU-145 (Prostate)KB (Nasopharyngeal)KBvin (Drug-Resistant)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
Derivative 1Data to be determinedData to be determinedData to be determinedData to be determined
Derivative 2Data to be determinedData to be determinedData to be determinedData to be determined
EtoposideReference ValueReference ValueReference ValueReference Value

Note: The IC50 values for etoposide can be used as a benchmark for the activity of the novel derivatives.

Visualizations

Signaling Pathway

The cytotoxic mechanism of many podophyllotoxin derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which in turn triggers a cascade of events culminating in programmed cell death, or apoptosis.

Topoisomerase_II_Inhibition_Pathway Haplomyrfolin_Derivative This compound Derivative Topoisomerase_II Topoisomerase II Haplomyrfolin_Derivative->Topoisomerase_II Inhibition DNA_DS_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_DS_Breaks Accumulation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_DS_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of action for cytotoxic this compound derivatives.

Experimental Workflow

The overall process of synthesizing and evaluating novel this compound derivatives can be visualized as a streamlined workflow.

Experimental_Workflow Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of potent this compound derivatives.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of novel and potent anticancer agents. By applying the well-established structure-activity relationships of related lignans and podophyllotoxins, researchers can rationally design and synthesize new analogs with improved cytotoxic profiles. The protocols and strategies outlined in this document provide a solid foundation for initiating such a drug discovery program. Careful execution of these experimental procedures and thorough analysis of the resulting data will be crucial for identifying lead compounds with the potential for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

The information below is based on general challenges encountered in the synthesis of structurally related lignans and natural products possessing similar chemical features. This guidance is intended to be predictive and may assist researchers considering a synthetic campaign toward (-)-Haplomyrfolin.

Frequently Asked Questions (FAQs)

Q1: What are the likely key structural challenges in the total synthesis of this compound?

A1: Based on the structure of this compound, the primary challenges would likely revolve around:

  • Stereoselective construction of the butyrolactone core: Achieving the correct relative and absolute stereochemistry at the two contiguous stereocenters of the lactone ring is a common challenge in lignan synthesis.

  • Diastereoselective formation of the bicyclo[3.2.1]octane system: The synthesis of this bridged bicyclic core with the requisite stereochemistry is expected to be a non-trivial synthetic hurdle.

  • Control of regioselectivity: Differentiating between the electronically similar aromatic rings during functionalization and coupling reactions would require careful selection of protecting groups and reaction conditions.

Q2: Which synthetic strategies might be employed to construct the core of this compound?

A2: Plausible synthetic approaches could involve:

  • Lactone formation strategies: Common methods include asymmetric aldol reactions, conjugate additions to unsaturated esters followed by cyclization, or enzymatic resolutions.

  • Bicyclic core construction: Intramolecular Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed annulations are potential strategies to forge the bicyclo[3.2.1]octane skeleton.

  • Convergent vs. Linear Synthesis: A convergent approach, where the butyrolactone and the bicyclic fragments are synthesized separately and then coupled, might be more efficient than a linear sequence.

Troubleshooting Guides for Hypothetical Synthetic Challenges

This section addresses potential issues that researchers might encounter during a hypothetical synthesis of this compound, based on challenges in related syntheses.

Issue 1: Low Diastereoselectivity in the Formation of the Butyrolactone Ring
  • Symptom: Formation of a nearly 1:1 mixture of diastereomers at the C7' and C8' positions.

  • Possible Cause: Insufficient facial control during the key bond-forming reaction (e.g., aldol or Michael addition).

  • Troubleshooting Steps:

    • Reagent Control: Employ chiral auxiliaries or catalysts known to induce high diastereoselectivity in similar systems. For instance, Evans' oxazolidinone auxiliaries for asymmetric aldol reactions.

    • Substrate Control: Modify the substrate to introduce sterically demanding groups that favor the formation of one diastereomer.

    • Solvent and Temperature Effects: Screen a variety of solvents and reaction temperatures, as these can significantly influence the transition state energies and, therefore, the diastereomeric ratio.

Issue 2: Failure of the Intramolecular Cyclization to Form the Bicyclo[3.2.1]octane Core
  • Symptom: Recovery of the uncyclized precursor or formation of undesired side products.

  • Possible Cause: Unfavorable ring strain in the transition state, incorrect conformation of the precursor for cyclization, or catalyst deactivation.

  • Troubleshooting Steps:

    • Conformational Analysis: Utilize computational modeling to assess the conformational preferences of the cyclization precursor. It may be necessary to redesign the substrate to favor a conformation amenable to cyclization.

    • Alternative Cyclization Strategies: If a thermal or acid-catalyzed cyclization fails, explore alternative methods such as radical cyclizations or transition-metal-mediated processes which proceed through different mechanisms.

    • Catalyst Screening: For catalyzed reactions, screen a panel of catalysts and ligands to identify a more active and selective system.

Data Presentation (Hypothetical)

As no experimental data for the total synthesis of this compound is available, the following table illustrates how such data would be presented. This table uses placeholder information from a hypothetical key reaction step—a diastereoselective aldol reaction to form the butyrolactone precursor.

EntryChiral AuxiliaryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1(R)-CBSTiCl₄CH₂Cl₂-785:165
2Evans' OxazolidinoneBu₂BOTfCH₂Cl₂-78 to 0>20:185
3None (achiral)LDATHF-781.2:190

Experimental Protocols (Hypothetical)

Below is a representative, hypothetical protocol for a key reaction, illustrating the level of detail that would be provided.

Hypothetical Key Step: Diastereoselective Aldol Reaction for Butyrolactone Precursor

To a solution of the chiral oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere is added Bu₂BOTf (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). The resulting solution is stirred for 30 min at 0 °C and then cooled to -78 °C. A solution of the aldehyde precursor (1.05 equiv) in CH₂Cl₂ is added dropwise over 15 min. The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Visualizations (Hypothetical)

The following diagrams illustrate the kind of visualizations that would be included to clarify complex relationships in the synthesis.

logical_workflow cluster_troubleshooting Troubleshooting Workflow: Low Diastereoselectivity start Low d.r. Observed reagent_control Modify Chiral Catalyst/Auxiliary start->reagent_control substrate_control Alter Substrate Sterics start->substrate_control condition_control Screen Solvents & Temperature start->condition_control analysis Analyze d.r. reagent_control->analysis substrate_control->analysis condition_control->analysis success Proceed with Synthesis analysis->success >10:1 d.r. failure Re-evaluate Synthetic Strategy analysis->failure <10:1 d.r.

Caption: A logical workflow for troubleshooting low diastereoselectivity in a key bond-forming reaction.

signaling_pathway cluster_retrosynthesis Retrosynthetic Analysis of this compound target This compound lactone Butyrolactone Fragment target->lactone Disconnection 1 bicyclo Bicyclo[3.2.1]octane Fragment target->bicyclo Disconnection 2 sm1 Simple Starting Materials lactone->sm1 sm2 Chiral Pool Precursors bicyclo->sm2

Caption: A simplified retrosynthetic analysis of this compound illustrating a convergent strategy.

Technical Support Center: (-)-Haplomyrfolin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific stability and degradation of (-)-Haplomyrfolin is not currently available in public literature. This guide is based on the general stability characteristics of coumarins, a class of compounds to which this compound may belong or share structural similarities. The provided information should be used as a general framework for designing stability studies and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My preparation of this compound seems to be losing potency over a short period. What are the likely causes?

A1: Loss of potency in compounds like this compound, which may possess a coumarin scaffold, can often be attributed to degradation. Key factors influencing the stability of coumarins include pH, exposure to light, temperature, and the presence of oxidizing agents. The lactone ring, a core feature of many coumarins, can be susceptible to hydrolysis under certain conditions.

Q2: What are the typical degradation pathways for coumarin-like compounds?

A2: Coumarins can degrade through several pathways, including:

  • Hydrolysis: The lactone ring can be opened, particularly under alkaline conditions, to form a coumarinic acid, which can then isomerize.

  • Oxidation: The aromatic ring and other susceptible functional groups can be oxidized, leading to a variety of degradation products.[1][2]

  • Photodegradation: Exposure to UV or even visible light can induce dimerization or other photochemical reactions.

  • Retro-Michael Addition: For certain substituted coumarins, this reaction can lead to the cleavage of the molecule.[3]

Q3: How can I monitor the degradation of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly effective technique for monitoring the degradation of coumarins.[3] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.

Q4: What are the initial steps I should take to investigate the stability of this compound?

A4: A forced degradation study is a crucial first step. This involves subjecting a sample of this compound to a range of stress conditions that are more severe than typical storage conditions. The goal is to intentionally generate degradation products to understand the degradation pathways and develop a stability-indicating analytical method.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Sample degradation.1. Protect the sample from light and store at a lower temperature. 2. Check the pH of your sample and buffers. For many coumarins, neutral to slightly acidic conditions are preferable. 3. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity Chemical degradation of this compound.1. Re-analyze the sample purity using a validated HPLC method. 2. Review storage conditions (temperature, light exposure, solvent). 3. Consider co-elution of an inactive degradant with the active compound and optimize the analytical method.
Color change in the sample solution Oxidation or photodegradation.1. Store the sample under an inert atmosphere (e.g., nitrogen or argon). 2. Use amber vials or protect the sample from light at all times. 3. Consider adding an antioxidant if compatible with your experimental setup.
Precipitation in the sample Formation of insoluble degradation products or change in solubility due to pH shift.1. Analyze the precipitate to identify its composition. 2. Adjust the pH of the solution to improve the solubility of the compound and its potential degradants. 3. Filter the sample before use and quantify the concentration of the remaining soluble compound.

Quantitative Data Summary

The following table summarizes the general influence of various stress conditions on the stability of coumarins, which may be applicable to this compound. The actual degradation will be structure-specific.

Stress ConditionGeneral Effect on CoumarinsKey Degradation PathwayReference
Acidic (e.g., 0.1 M HCl) Generally more stable than in alkaline conditions.Lactone ring opening (slower rate).[4]
Alkaline (e.g., 0.1 M NaOH) Prone to rapid degradation.Lactone ring hydrolysis to form coumarinic acid.[4]
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidation.Hydroxylation of the aromatic ring, formation of epoxides.[1][2]
Thermal (e.g., 60-80 °C) Degradation rate increases with temperature.Accelerates hydrolysis and oxidation.[5]
Photolytic (e.g., UV light) Can be highly unstable.Dimerization, cyclization, or other photochemical reactions.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC with UV or MS detector

Methodology:

  • Preparation of Samples:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven (e.g., at 60 °C).

    • Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm).

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours). Periodically withdraw aliquots.

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before injection.

    • Analyze all samples by a suitable HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Adjust the gradient profile and pH of the aqueous phase to achieve optimal separation of the parent compound and the degradation products generated in the forced degradation study.

  • Detection: Use a photodiode array (PDA) detector to obtain UV spectra of all peaks to assess peak purity. Use a mass spectrometer (MS) to obtain mass information for the parent compound and its degradants.

  • Validation: Validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acidic (HCl) stock->acid Expose to Stress alkali Alkaline (NaOH) stock->alkali Expose to Stress oxidative Oxidative (H2O2) stock->oxidative Expose to Stress thermal Thermal (Heat) stock->thermal Expose to Stress photo Photolytic (UV Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze alkali->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Analysis (Degradation Profile) hplc->data degradation_pathway cluster_products Potential Degradation Products haplomyrfolin This compound (Coumarin Core) hydrolysis_product Hydrolysis Product (Coumarinic Acid) haplomyrfolin->hydrolysis_product Alkaline/Acidic Conditions oxidation_product Oxidation Products (e.g., Hydroxylated derivatives) haplomyrfolin->oxidation_product Oxidizing Agents (e.g., H2O2) photo_product Photodegradation Products (e.g., Dimers) haplomyrfolin->photo_product UV/Visible Light

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Haplomyrfolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues that may be encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lignan isolated from the plant Haplophyllum myrtifolium.[1][2][3] Lignans are a class of naturally occurring polyphenols that are often characterized by their limited water solubility due to their hydrophobic nature.[4] This poor aqueous solubility can present significant challenges in preparing stable and homogeneous solutions for in vitro assays, potentially impacting the accuracy and reproducibility of experimental results.

Q2: What is the recommended initial solvent for dissolving this compound?

For hydrophobic compounds like many lignans, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions.[5][6] It is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and many organic solvents, making it suitable for cell-based assays.[6][7]

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue when working with hydrophobic compounds. The abrupt change in solvent polarity from a high concentration of DMSO to a primarily aqueous environment can cause the compound to crash out of solution. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous medium. Try performing a serial dilution to determine the maximum soluble concentration.

  • Optimize the dilution method: Instead of adding a small volume of highly concentrated stock directly to the medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.

  • Use a co-solvent: Incorporating a co-solvent like ethanol, glycerol, or polyethylene glycol (PEG) in your final medium can help maintain the solubility of hydrophobic compounds.[5] However, it is crucial to determine the tolerance of your specific cell line to these co-solvents, as they can be cytotoxic at higher concentrations.

  • Consider surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[5] As with co-solvents, cytotoxicity testing is essential.

Q4: Can I use ethanol to dissolve this compound?

Yes, ethanol is another common solvent for dissolving hydrophobic compounds for in vitro studies.[4] However, similar to DMSO, ethanol can be toxic to cells, and the final concentration in the cell culture medium should be carefully controlled and tested for its effect on cell viability. The choice between DMSO and ethanol may depend on the specific experimental requirements and the cell line being used.

Q5: Are there any other methods to improve the solubility of this compound?

Several other techniques can be employed to enhance the solubility of hydrophobic drugs and natural products:

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8]

  • pH adjustment: If this compound has ionizable functional groups, adjusting the pH of the solution may increase its solubility.[9]

  • Use of specialized formulation technologies: For more advanced applications, techniques like solid dispersions, nano-emulsions, or liposomal formulations can be considered, though these often require specialized equipment and expertise.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low temperature.Increase the solvent volume. Gently warm the solution in a 37-50°C water bath and vortex for several minutes.[7]
A precipitate forms in the DMSO stock solution after storage at -20°C or -80°C. The compound has precipitated out of solution due to freeze-thaw cycles.Before use, gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to ensure the compound is fully redissolved.[7] If it does not fully redissolve, the stock solution may be compromised.
The cell culture medium becomes cloudy or turbid after adding the this compound stock solution. The final concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of this compound. Increase the final DMSO concentration (ensure it is not toxic to your cells). Use a co-solvent or surfactant in the final medium.[5]
Inconsistent results between experiments. Incomplete dissolution of the compound, leading to variations in the actual concentration. Degradation of the compound in solution.Ensure complete dissolution of the stock solution before each use. Prepare fresh working solutions for each experiment. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Data Presentation

Table 1: General Solubility of Lignans in Common Solvents

This table provides a general guide to the solubility of lignans, the chemical class to which this compound belongs. Specific solubility of this compound may vary.

SolventPolarityGeneral Solubility of LignansReference
WaterHighLow to Insoluble (for aglycones)[4]
MethanolHighSoluble (often used for extraction)[4][10]
EthanolHighSoluble (often used for extraction)[4][10]
AcetoneMediumModerately Soluble to Soluble[11][12]
Ethyl AcetateMediumModerately Soluble[4]
DichloromethaneLowSoluble[12]
Dimethyl Sulfoxide (DMSO)High (aprotic)Highly Soluble[12][13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Pre-warming: If the vial of this compound is stored at a low temperature, allow it to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the vial containing the this compound powder.[7]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.[7]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO to ensure sterility.[7]

  • Aliquoting and Storage: Dispense the sterile stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming Medium: Warm the required volume of cell culture medium to 37°C.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of pre-warmed medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM solution. Mix gently by pipetting or brief vortexing.

    • Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

  • Direct Dilution (for lower concentrations):

    • For very low final concentrations, it may be possible to directly add the DMSO stock to the final volume of medium. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and minimize precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).

  • Use Immediately: Use the freshly prepared working solutions immediately to avoid potential precipitation or degradation over time.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_assay In Vitro Assay start This compound Powder add_dmso Add DMSO start->add_dmso vortex Vortex/Warm add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot & Store at -80°C filter->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Pre-warmed Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

hypothetical_signaling_pathway cluster_cell Potential Anti-inflammatory Signaling Pathway haplomyrfolin This compound nfkb_pathway NF-κB Signaling Cascade haplomyrfolin->nfkb_pathway Inhibition stress Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stress->receptor receptor->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Hypothetical signaling pathway for the anti-inflammatory activity of this compound.

References

Technical Support Center: Optimizing (-)-Haplomyrfolin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in- vivo dosage of (-)-Haplomyrfolin, a member of the bis-benzylisoquinoline alkaloid (BBA) class of compounds. Due to the limited specific data available for this compound, this guide draws upon established knowledge of structurally similar and well-researched BBAs, such as Tetrandrine, Berbamine, and Cepharanthine, to provide robust troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a plant-derived natural product belonging to the bis-benzylisoquinoline alkaloid (BBA) class. BBAs are known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.

Q2: What are the known mechanisms of action for bis-benzylisoquinoline alkaloids?

BBAs exert their effects through multiple mechanisms. Key signaling pathways and cellular processes affected include:

  • Inhibition of NF-κB Signaling: BBAs can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.

  • Modulation of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and BBAs have been shown to inhibit its activity.

  • Interference with MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cellular stress responses and apoptosis, is another target of BBAs.

  • Disruption of Endolysosomal Trafficking and Autophagy: Some BBAs can interfere with the function of endosomes and lysosomes and inhibit the process of autophagy, which can be crucial for the replication of certain viruses and the survival of cancer cells.

Q3: What is a recommended starting dose for in vivo studies with this compound?

As there is no specific dosage information for this compound, a starting point can be extrapolated from in vivo studies of other BBAs. It is crucial to begin with a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal effective dose. Based on available data for similar compounds, a tiered approach is recommended.

Table 1: Recommended Starting Dose Ranges for In Vivo Studies with Bis-Benzylisoquinoline Alkaloids

CompoundAnimal ModelRoute of AdministrationDose RangeReference
TetrandrineMouseOral20-100 mg/kg/day[1]
BerbamineMouseIntraperitoneal5-25 mg/kg/day[2]
CepharanthineMouseOral10-20 mg/kg/day[3]

Disclaimer: These are suggested starting ranges. The optimal dose for this compound must be determined empirically for each specific animal model and disease context.

Q4: What are the key pharmacokinetic properties of bis-benzylisoquinoline alkaloids to consider?

BBAs generally exhibit poor oral bioavailability. Key ADME (Absorption, Distribution, Metabolism, and Excretion) considerations include:

  • Absorption: Oral absorption is often low and variable.

  • Distribution: BBAs can distribute to various tissues.

  • Metabolism: They are primarily metabolized in the liver, often by cytochrome P450 enzymes. For instance, Berbamine is metabolized by P450 3A4.[4]

  • Excretion: Metabolites are typically excreted in the urine and feces.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with bis-benzylisoquinoline alkaloids.

Issue 1: Poor Solubility and Formulation Challenges

  • Problem: this compound, like many BBAs, is likely to have poor aqueous solubility, making it difficult to prepare a suitable formulation for in vivo administration.

  • Solutions:

    • Solvent Selection: A co-solvent system can be employed. Common solvents include DMSO, ethanol, and polyethylene glycol (PEG). However, the final concentration of organic solvents should be kept to a minimum to avoid toxicity.

    • pH Adjustment: For basic compounds like alkaloids, adjusting the pH of the vehicle can improve solubility.

    • Formulation Strategies: Consider using formulation strategies for poorly soluble drugs, such as creating a suspension with vehicles like carboxymethyl cellulose (CMC) or using lipid-based formulations.[4][5]

Issue 2: Low Bioavailability after Oral Administration

  • Problem: Oral administration may result in low and inconsistent plasma concentrations of the compound.

  • Solutions:

    • Alternative Routes of Administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and improve systemic exposure.

    • Formulation Enhancement: Utilize bioavailability-enhancing formulations, such as self-emulsifying drug delivery systems (SEDDS).[5]

    • P-glycoprotein Inhibitors: Some BBAs are substrates for P-glycoprotein, an efflux pump that can reduce absorption. Co-administration with a P-gp inhibitor could be explored, but requires careful consideration of potential drug-drug interactions.

Issue 3: In Vivo Toxicity

  • Problem: At higher doses, BBAs can exhibit toxicity, including potential liver and lung toxicity.[6]

  • Solutions:

    • Dose Escalation Studies: Conduct thorough dose-escalation studies to determine the Maximum Tolerated Dose (MTD).

    • Monitor for Adverse Effects: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, and changes in organ function (e.g., through blood chemistry analysis).

    • Histopathological Analysis: At the end of the study, perform histopathological analysis of key organs (liver, kidneys, lungs) to assess for any tissue damage.

Experimental Protocols

Protocol 1: In Vivo Dose-Finding Study

  • Animal Model: Select an appropriate animal model (e.g., mice or rats) relevant to the research question.

  • Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Dose Groups: Establish at least 3-4 dose groups, starting with a low dose (e.g., 5 mg/kg) and escalating to higher doses (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound via the chosen route (e.g., oral gavage or IP injection) daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Visualizations

Signaling_Pathways cluster_BBA This compound (BBA) cluster_Pathways Cellular Targets cluster_Outcomes Biological Effects BBA This compound NFkB NF-κB Pathway BBA->NFkB inhibits PI3K_Akt PI3K/Akt/mTOR Pathway BBA->PI3K_Akt inhibits MAPK MAPK Pathway BBA->MAPK modulates Autophagy Endolysosomal Trafficking & Autophagy BBA->Autophagy inhibits Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis Viral_Replication ↓ Viral Replication Autophagy->Viral_Replication

Caption: Signaling pathways modulated by bis-benzylisoquinoline alkaloids.

Experimental_Workflow start Start: In Vivo Study with this compound formulation 1. Formulation Development (Solubility Assessment) start->formulation dose_finding 2. Dose-Finding Study (MTD) - Dose Escalation - Toxicity Monitoring formulation->dose_finding efficacy_study 3. Efficacy Study - Select Optimal Dose - Disease Model dose_finding->efficacy_study pk_pd_study 4. PK/PD Studies - ADME Analysis - Biomarker Analysis efficacy_study->pk_pd_study data_analysis 5. Data Analysis & Interpretation pk_pd_study->data_analysis end End: Optimized Dosage data_analysis->end

Caption: Experimental workflow for in vivo dosage optimization.

References

troubleshooting inconsistent results in (-)-Haplomyrfolin assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Haplomyrfolin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results during their experiments.

Frequently Asked Questions (FAQs)

Q1: My results from cytotoxicity assays with this compound are inconsistent. What are the common causes?

Inconsistent results in cytotoxicity assays can arise from several factors, broadly categorized into issues with the compound itself, cell culture, or the assay protocol. High well-to-well variability is a common manifestation of these issues.

Common Causes and Solutions for High Variability:

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and practice consistent pipetting technique. Allow plates to sit at room temperature for a few minutes before incubation to ensure even cell distribution.[1]
"Edge Effects" Evaporation from wells on the outer edges of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1][2]
Pipetting Errors Use calibrated pipettes and low-retention tips, especially for small volumes. When preparing serial dilutions, ensure thorough mixing at each step.[1]
Compound Precipitation Poor solubility of a natural product in aqueous culture media can lead to inconsistent concentrations. See Q2 for detailed troubleshooting.

Q2: I suspect this compound is precipitating in my cell culture medium. How can I address this?

Compound precipitation is a frequent issue with natural products, leading to inaccurate dosing and inconsistent results.[2][3]

Troubleshooting Compound Solubility:

Strategy Detailed Protocol
Use of a Co-Solvent Dissolve this compound in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serially dilute the stock solution in the culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including a vehicle control.[3]
Solubility Testing Before conducting the full assay, perform a solubility test. Prepare the highest concentration of this compound in your assay medium and visually inspect for precipitates under a microscope after a short incubation.
Pre-warming Media Pre-warming the cell culture medium to 37°C before adding the compound stock solution can sometimes improve solubility.[3]
Sonication Briefly sonicating the stock solution before preparing dilutions may help dissolve small aggregates.[1]

Q3: I am using an MTT assay to assess cytotoxicity, but the results are variable. What are the specific pitfalls of this assay?

The MTT assay, while common, is susceptible to various interferences that can lead to inconsistent or misleading results. The assay measures metabolic activity, which is often used as a proxy for cell viability.[4][5]

Common Issues with the MTT Assay:

Issue Explanation & Solution
Incomplete Solubilization of Formazan Crystals The purple formazan crystals must be fully dissolved for accurate absorbance readings. Use a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) and ensure thorough mixing by placing the plate on a shaker.[2]
Interference from the Compound Colored compounds can interfere with absorbance readings. Additionally, compounds with reducing or oxidizing properties can directly interact with the MTT reagent, leading to false results.[6] Solution: Run a cell-free control containing the media, MTT reagent, and this compound to check for direct reduction or color interference.[2]
MTT Toxicity The MTT reagent itself can be toxic to cells, especially during longer incubation periods.[6][7] This can inadvertently reduce the viable cell number and affect results. Solution: Minimize the incubation time with the MTT reagent to the shortest duration necessary to obtain a robust signal.
Changes in Cellular Metabolism A compound might inhibit cell proliferation or alter the metabolic rate without causing cell death. Since the MTT assay measures metabolic activity, this can be misinterpreted as cytotoxicity.[3][4] Solution: Consider using an orthogonal assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or cell number (e.g., direct cell counting).[3]

Q4: My results differ between different types of cytotoxicity assays (e.g., MTT vs. LDH release). Why is this happening?

Different cytotoxicity assays measure distinct cellular events, and discrepancies between them can provide valuable insights into the mechanism of action of this compound.[3]

  • MTT Assay: Measures mitochondrial reductase activity, reflecting metabolic health.[3]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells, indicating loss of membrane integrity, a hallmark of necrosis.[3]

A compound could, for example, inhibit metabolic activity (a positive result in the MTT assay) without causing membrane damage (a negative result in the LDH assay). This could suggest a cytostatic effect rather than a cytotoxic one, or that the primary mode of cell death is apoptosis, which may not immediately lead to LDH release.[3]

Experimental Protocols & Workflows

General Protocol for MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final solvent concentration.[3]

  • Treatment: Remove the existing medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add MTT solution to each well and incubate for a predetermined optimal time (e.g., 4 hours) at 37°C.[1]

  • Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Subtract the absorbance of a blank control (media, MTT, and solubilizing agent) from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare Serial Dilutions of this compound treat_cells 3. Treat Cells with Compound prepare_compound->treat_cells incubate_treatment 4. Incubate for 24-72h treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent & Incubate incubate_treatment->add_mtt solubilize 6. Solubilize Formazan Crystals add_mtt->solubilize read_plate 7. Read Absorbance solubilize->read_plate analyze_data 8. Calculate Viability & IC50 read_plate->analyze_data

Workflow of a typical MTT cytotoxicity assay.

Troubleshooting Logic

When encountering inconsistent results, a systematic approach is crucial. The following decision tree can help guide your troubleshooting process.

Troubleshooting_Logic start Inconsistent Assay Results check_solubility Is the compound fully soluble in media? start->check_solubility yes1 Yes check_solubility->yes1 no1 No check_solubility->no1 check_controls Are controls (vehicle, positive) behaving as expected? yes2 Yes check_controls->yes2 no2 No check_controls->no2 check_assay_interference Could the compound be interfering with the assay? yes3 Yes check_assay_interference->yes3 no3 No check_assay_interference->no3 check_cell_health Are the cells healthy and in the exponential growth phase? review_protocol Review protocol for pipetting, timing, and 'edge effects' check_cell_health->review_protocol If Yes optimize_cell_culture Optimize cell seeding density and check for contamination. check_cell_health->optimize_cell_culture If No yes1->check_controls optimize_solubility Optimize solvent/concentration. Perform solubility test. no1->optimize_solubility yes2->check_assay_interference troubleshoot_controls Check reagent stability and control compound activity. no2->troubleshoot_controls run_interference_control Run cell-free assay controls. yes3->run_interference_control no3->check_cell_health

A decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Purification Strategies for Synthetic (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a detailed, peer-reviewed enantioselective total synthesis of (-)-Haplomyrfolin is not extensively reported in publicly accessible literature. Consequently, this technical support guide is based on established principles for the purification of complex synthetic alkaloids and addresses challenges commonly encountered with molecules of similar presumed structural motifs. The protocols and troubleshooting advice provided are general and should be adapted based on specific experimental outcomes.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to encounter during the purification of a synthetic alkaloid like this compound?

A1: Based on general synthetic strategies for complex alkaloids, likely impurities include:

  • Diastereomers: Incomplete stereocontrol during the formation of new chiral centers can lead to the formation of diastereomers, which often exhibit very similar physical properties to the target compound.

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave starting materials and excess reagents in the crude product mixture.

  • Reaction Byproducts: Side reactions, such as over-oxidation, incomplete cyclization, or rearrangement of intermediates, can generate structurally related impurities.

  • Protecting Group-Related Impurities: Incomplete removal of protecting groups or side reactions involving these groups can result in a mixture of closely related compounds.

Q2: My primary purification by flash chromatography on silica gel is not providing adequate separation. What should I try next?

A2: If standard silica gel chromatography is ineffective, consider the following:

  • Change the Stationary Phase: Switch to a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica. Different stationary phases utilize different separation mechanisms (adsorption vs. partitioning) and can resolve compounds that co-elute on silica gel.[1]

  • Modify the Mobile Phase: Employ a multi-component solvent system to fine-tune the polarity. For basic alkaloids, adding a small amount of an amine like triethylamine (0.1-1%) to the mobile phase can reduce peak tailing and improve resolution.[1]

  • Utilize Preparative HPLC: For difficult separations of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is often necessary. Both normal-phase and reverse-phase HPLC can be effective.[1]

Q3: How can I separate diastereomers of my synthetic product?

A3: The separation of diastereomers can be challenging but is often achievable using chromatographic techniques:[2][3]

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for diastereomer separation. A systematic screening of different columns (e.g., C18, phenyl-hexyl, cyano) and mobile phase compositions is recommended.

  • Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for diastereomers compared to HPLC in some cases.[2][3]

  • Flash Chromatography: With a carefully optimized solvent system and a high-resolution silica gel, it may be possible to separate diastereomers, although this is often less effective than HPLC or SFC.

Q4: My purified compound is a solid, but I am struggling to induce crystallization. What can I do?

A4: Crystallization is an excellent final purification step.[1] If spontaneous crystallization is not occurring, try the following:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures of varying polarities.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution in a loosely capped vial.

  • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent. The slow diffusion of the poor solvent into the good solvent can induce crystallization.

  • Seeding: Introduce a seed crystal from a previous successful crystallization to initiate crystal growth.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Broad or Tailing Peaks in Chromatography 1. Compound is interacting strongly with the stationary phase (e.g., basic amine with acidic silica). 2. Column is overloaded.1. Add a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds on silica). 2. Reduce the amount of sample loaded onto the column.
Co-elution of Impurities Impurities have very similar polarity to the target compound.1. Switch to a different chromatographic technique (e.g., reverse-phase if using normal-phase). 2. Employ preparative HPLC with a high-efficiency column and a shallow gradient.[1]
Low Recovery from Column Chromatography 1. Compound is irreversibly adsorbed to the stationary phase. 2. Compound is unstable on the stationary phase.1. Use a more polar mobile phase to elute the compound. 2. Consider a less acidic or basic stationary phase (e.g., neutral alumina). 3. Perform the purification at a lower temperature.
Product Appears as a Smear on TLC/HPLC Compound may be degrading on the stationary phase or is a complex mixture.1. Analyze the crude material by LC-MS to identify the components. 2. Use a less harsh purification method, such as liquid-liquid extraction, if possible.

Experimental Protocols

General Protocol for Purification by Automated Flash Column Chromatography
  • Sample Preparation: Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often improves resolution.

  • Column Selection: Choose a pre-packed silica gel column with a capacity appropriate for the amount of crude material.

  • Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis, select a solvent system that provides good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.3. A common mobile phase for alkaloids is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Gradient Elution: Program a linear gradient from a low to a high polarity mobile phase to elute all components from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Purification by Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve the partially purified material (10-100 mg) in a minimal volume of the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient Elution: Begin with a mobile phase composition that ensures the retention of the target compound (e.g., 20% acetonitrile). Run a linear gradient to a higher concentration of acetonitrile to elute the compound and any remaining impurities.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.

  • Analysis and Solvent Removal: Analyze the collected fractions for purity. Combine the pure fractions and remove the organic solvent under reduced pressure, followed by lyophilization to remove the water.

Data Presentation

Table 1: Hypothetical Purification Summary for Synthetic this compound

Purification Step Starting Mass (mg) Isolated Mass (mg) Purity (%) Yield (%) Notes
Crude Product1000-~50 (by LC-MS)-Complex mixture of diastereomers and byproducts.
Flash Chromatography10004508545Removed non-polar impurities and some baseline material. Diastereomers co-eluted.
Preparative HPLC450250>9856Separated the target diastereomer from other isomers and minor impurities.
Overall 1000 250 >98 25

Visualization

Purification_Workflow crude Crude Synthetic Product (Mixture of Diastereomers & Impurities) flash Step 1: Flash Chromatography (Silica Gel, Hexane/EtOAc Gradient) crude->flash hplc Step 2: Preparative HPLC (C18, Acetonitrile/Water Gradient) flash->hplc Partially Purified Product (~85% Purity) waste1 Non-polar Impurities flash->waste1 Waste pure Pure this compound (>98% Purity) hplc->pure waste2 Other Diastereomers & Polar Impurities hplc->waste2 Waste

Caption: Purification workflow for synthetic this compound.

References

Technical Support Center: A General Guide to Investigating Novel Cytotoxic Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the side effects and toxicity of (-)-Haplomyrfolin in cell culture. Therefore, this technical support center provides a general framework and best-practice guidelines for researchers working with novel, potentially cytotoxic plant-derived compounds. The data, protocols, and troubleshooting guides presented here use examples from related alkaloids found in the Haplophyllum genus to illustrate key concepts and experimental approaches.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death at very low concentrations of my novel compound. What could be the reason?

A1: High cytotoxicity at low concentrations can be indicative of a potent compound. However, it's also crucial to rule out other factors such as:

  • Compound Insolubility: The compound may be precipitating in the culture medium, leading to physical stress on the cells or inaccurate concentration calculations.[1] Visually inspect the culture wells for any signs of precipitation.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is non-toxic to your specific cell line.[2] It is recommended to keep the final DMSO concentration below 0.5%.[2]

  • Contamination: Microbial contamination can cause rapid cell death. Regularly check your cultures for any signs of contamination.

Q2: How do I interpret the IC50 value of my compound?

A2: The IC50 (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process by 50%.[3][4][5] In the context of cytotoxicity, it's the concentration that reduces cell viability by 50% compared to an untreated control.[4] A lower IC50 value indicates higher potency.[5] When evaluating a new compound, it's important to compare its IC50 value across different cell lines, including non-cancerous cell lines, to assess its selectivity.[6]

Q3: My results show a decrease in cell viability. How can I determine if the cells are undergoing apoptosis or necrosis?

A3: Apoptosis is a programmed and controlled form of cell death, while necrosis is a result of acute cellular injury and is often accompanied by inflammation.[7][8] Several methods can distinguish between the two:

  • Morphological Observation: Apoptotic cells often show characteristics like cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[8] Necrotic cells typically swell and lyse.[7]

  • Biochemical Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[9][10][11] This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

    • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism.

Q4: I am seeing a decrease in the number of cells after treatment, but my cell viability assay (e.g., MTT) shows high viability. What could be happening?

A4: This scenario suggests that your compound might be cytostatic rather than cytotoxic. A cytostatic agent inhibits cell proliferation without directly causing cell death. An MTT assay measures metabolic activity, which may remain high in cells that are alive but not dividing.[12] To investigate this, you should perform a cell cycle analysis to see if the compound is causing arrest at a specific phase of the cell cycle.[13]

Troubleshooting Guides

Issue 1: High variability between replicate wells in my cytotoxicity assay.

  • Question: Why am I getting inconsistent results between wells that should be identical?

  • Answer: High variability can stem from several factors:

    • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.

    • Pipetting Errors: Use calibrated pipettes and be consistent with your technique.

    • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. Consider not using the outermost wells for experimental samples.

    • Compound Precipitation: As mentioned in the FAQs, ensure your compound is fully dissolved in the media.

Issue 2: My positive control is not showing the expected cytotoxicity.

  • Question: My known cytotoxic agent (e.g., doxorubicin) is not killing the cells as expected. What should I do?

  • Answer: This indicates a problem with the assay itself or the cells:

    • Reagent Integrity: Check the expiration date and storage conditions of your positive control and assay reagents.

    • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cells at very high passages can become resistant to certain drugs.

    • Assay Protocol: Double-check all steps of your protocol, including incubation times and reagent concentrations.

Issue 3: I am observing a "cloudy" appearance in my culture media at higher compound concentrations.

  • Question: What is the cloud-like substance forming in my wells at high drug concentrations?

  • Answer: This is likely due to the precipitation of your compound out of the solution.[1] This can lead to inaccurate results as the actual concentration of the dissolved compound is unknown, and the precipitate itself can cause physical stress to the cells.[1] To address this, you can try:

    • Using a lower range of concentrations.

    • Testing different solvents or co-solvents.

    • Filtering the compound-media mixture before adding it to the cells.

Data Presentation: Cytotoxicity of Haplophyllum Alkaloids

The following table summarizes the cytotoxic activity of various alkaloids isolated from different Haplophyllum species against a panel of human cancer cell lines. This data is provided as an example for structuring your own experimental results.

AlkaloidCell LineCell TypeIC50 (µg/mL)Reference
7-Isopentenyloxy-γ-fagarine RAJIBurkitt's lymphoma1.5[14]
JurkatT-cell leukemia3.6[14]
MCF-7Breast adenocarcinoma15.5[14]
Atanine JurkatT-cell leukemia9.3[14]
RAJIBurkitt's lymphoma14.5[14]
Skimmianine JurkatT-cell leukemia11.5[14]
RAJIBurkitt's lymphoma15.6[14]
Flindersine RAJIBurkitt's lymphoma14.9[14]
H. tuberculatum Essential Oil H1299Lung carcinoma4.1[15]
HEPG2Liver carcinoma4.7[15]
H. stapfianum Extract RAMOSBurkitt's lymphoma12.3[16]
U937Histiocytic lymphoma15.6[16]
H. acutifolium Extract RAMOSBurkitt's lymphoma23.7[16]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by living cells.[17][18][19]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Cell culture medium

  • Test compound and vehicle control

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[9][10][20][21]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][22][23][24]

Materials:

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Mandatory Visualizations

Compound Novel Haplophyllum Compound ROS Reactive Oxygen Species (ROS) Production Compound->ROS induces Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for a novel compound inducing apoptosis.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Problem High Well-to-Well Variability Cause1 Uneven Cell Seeding Problem->Cause1 Cause2 Pipetting Error Problem->Cause2 Cause3 Edge Effects Problem->Cause3 Solution1 Ensure Homogenous Cell Suspension Cause1->Solution1 Solution2 Calibrate Pipettes & Use Consistent Technique Cause2->Solution2 Solution3 Avoid Using Outer Wells Cause3->Solution3

Caption: Troubleshooting logic for high variability in cytotoxicity assays.

References

Technical Support Center: Refining Analytical Methods for (-)-Haplomyrfolin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of (-)-Haplomyrfolin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for analyzing this compound in plant material?

A1: The crucial first step is an efficient extraction of this compound from the plant matrix.[1] The choice of extraction solvent and method is critical and depends on the polarity of this compound. For moderately polar compounds, hydroalcoholic mixtures like methanol/water or ethanol/water are often effective.[2] It is also important to properly prepare the plant material, which may include drying, grinding, and sieving to ensure optimal extraction.[3]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., DAD or MS) is a highly effective method for the quantification of secondary metabolites like this compound.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the compound.[6][7] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[8][9]

Q3: How can I ensure the stability of this compound during analysis?

A3: The stability of this compound can be influenced by factors such as pH, temperature, and exposure to light and air.[10][11] It is advisable to conduct stability studies under various conditions. For instance, degradation can often be minimized by adjusting the pH of the solution to a slightly acidic value and by protecting the sample from light.[10][11] Storing extracts and standards at low temperatures (e.g., 4°C or -20°C) is also recommended.

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape or tailing in the HPLC chromatogram.

  • Possible Cause 1: Inappropriate mobile phase pH. The ionization state of this compound can affect its interaction with the stationary phase.

    • Solution: Optimize the pH of the mobile phase. For amine-containing compounds, a slightly acidic pH can improve peak shape.

  • Possible Cause 2: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column. The use of a guard column is recommended to protect the analytical column from contaminants in crude extracts.[1]

  • Possible Cause 3: Secondary interactions with silanol groups on the stationary phase.

    • Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.

Problem: No peak corresponding to this compound is observed.

  • Possible Cause 1: Insufficient extraction efficiency.

    • Solution: Re-evaluate the extraction protocol. Consider using a different solvent system or a more exhaustive extraction technique like ultrasound-assisted extraction.[12]

  • Possible Cause 2: Degradation of the compound.

    • Solution: Review sample handling and storage procedures. Ensure that samples are protected from light and stored at appropriate temperatures.[11]

  • Possible Cause 3: The compound is not eluting from the column.

    • Solution: Modify the mobile phase gradient to include a stronger organic solvent to ensure elution of all compounds.

GC-MS Analysis

Problem: this compound is not detected or shows a very weak signal.

  • Possible Cause 1: The compound is not volatile enough for GC analysis.

    • Solution: Derivatization is often necessary to increase the volatility of polar compounds.[6] Common derivatizing agents for compounds with hydroxyl or amine groups include silylating agents (e.g., BSTFA) or acylating agents.

  • Possible Cause 2: Thermal degradation in the injector or column.

    • Solution: Optimize the injector temperature and the temperature program of the GC oven to prevent thermal decomposition.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Dry the plant material at 40°C for 48 hours and grind it into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol.

    • Sonciate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine all supernatants and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-DAD Method for Quantification
  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of this compound)

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Yield

Solvent SystemExtraction Time (min)Temperature (°C)Yield of this compound (mg/g dry weight)
80% Methanol30252.5 ± 0.2
80% Ethanol30252.1 ± 0.3
Dichloromethane30250.8 ± 0.1
Ethyl Acetate30251.5 ± 0.2

Table 2: HPLC Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery95 - 105%
Precision (RSD%)< 2%

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Detection cluster_data Data Processing plant_material Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction drying_grinding->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration hplc HPLC Analysis filtration_concentration->hplc Quantitative Analysis gcms GC-MS Analysis (with derivatization) filtration_concentration->gcms Volatile Analysis nmr NMR for Structure Elucidation filtration_concentration->nmr Structural Analysis quantification Quantification hplc->quantification gcms->quantification structure_confirmation Structure Confirmation nmr->structure_confirmation

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic start Poor HPLC Peak Shape cause1 Incorrect Mobile Phase pH? start->cause1 cause2 Column Contamination? start->cause2 cause3 Silanol Interactions? start->cause3 solution1 Optimize pH cause1->solution1 solution2 Flush or Replace Column cause2->solution2 solution3 Use End-capped Column or Add Competing Base cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak shape.

References

managing batch-to-batch variability of (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Haplomyrfolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during extraction, purification, analysis, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

A1: this compound is a lignan, a class of natural polyphenols. Lignans are characterized as dimers of two phenylpropanoid units. These compounds are found in a variety of plants and are known for their diverse biological activities.

Q2: What are the primary causes of batch-to-batch variability when isolating this compound from natural sources?

A2: Batch-to-batch variability in the isolation of phytochemicals like this compound can stem from several factors:

  • Raw Material Variation: Differences in plant species, geographical location, growing conditions, and harvest times can significantly impact the phytochemical profile of the starting material.[1][2][3]

  • Extraction Process: The choice of extraction method, solvent, temperature, and duration can all influence the yield and purity of the isolated compound.[1][4][5]

  • Post-Extraction Handling: Storage conditions of the plant material and the extract, as well as the purification procedures, can introduce variability.[3][6]

Q3: Which analytical techniques are most suitable for the characterization of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of lignans like this compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separation, quantification, and purity assessment.[4][7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structural elucidation.[4][7][11][12]

  • Mass Spectrometry (MS): Used for molecular weight determination and fragmentation analysis, often coupled with HPLC (HPLC-MS).[4][8]

Q4: What are the common challenges in the purification of lignans like this compound?

A4: The purification of lignans can be challenging due to the complexity of the plant matrix. Common issues include the presence of other structurally similar lignans and lipophilic impurities such as resins, terpenoids, and fatty acids.[4] Sequential extraction and multiple chromatographic steps are often necessary to achieve high purity.[10][13]

Q5: How stable are lignans, and what conditions can lead to the degradation of this compound?

A5: Lignans and their glycosides are generally relatively resistant to high temperatures.[4] However, their stability can be influenced by the specific structure and the matrix they are in.[14][15][16] Factors that can lead to degradation include:

  • Extreme pH: Acidic or alkaline conditions can cause transformations. For instance, acidic hydrolysis can lead to the formation of anhydro derivatives.[4]

  • High Temperatures: While many lignans are stable below 100°C, prolonged exposure to very high temperatures (e.g., above 180-200°C for some aglycones) can cause degradation.[4]

  • Oxidation: As with many phenolic compounds, oxidation can be a degradation pathway.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Step
Inappropriate Solvent Selection Lignans have varying polarities. For aglycones, medium polarity solvents like ethyl acetate or aqueous mixtures of ethanol/methanol are often effective. For more polar glycosides, higher proportions of water in alcohol mixtures may be necessary.[4]
Inefficient Extraction Method Consider alternative extraction techniques. If using maceration, ensure sufficient time and agitation. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[17]
Degradation during Extraction If using heat, ensure the temperature is appropriate for lignan stability (generally below 100°C).[4] Protect the extract from light if photolability is suspected.
Poor Quality of Starting Material Ensure the plant material is properly identified, dried, and stored. The concentration of lignans can vary based on plant part, so ensure the correct part is being used.[4]
Inconsistent Purity Between Batches
Potential Cause Troubleshooting Step
Co-elution of Impurities Optimize the chromatographic method. This may involve changing the stationary phase, mobile phase composition, gradient, or temperature. Two-dimensional LC can be effective for complex mixtures.[8]
Presence of Lipophilic Compounds Introduce a defatting step prior to the main extraction. This is often done with a non-polar solvent like n-hexane or petroleum ether to remove fats and resins.[4]
Inconsistent Purification Protocol Standardize all steps of the purification process, including the type and amount of solvents, the stationary phase, and the loading amount.[3]
Degradation during Purification Minimize exposure to harsh conditions (e.g., strong acids/bases, high heat) during purification. Analyze fractions promptly after collection.
Ambiguous Analytical Results
Potential Cause Troubleshooting Step
Poor HPLC Resolution Optimize the HPLC method. For lignans, reversed-phase columns (e.g., C18) with gradient elution are common.[8] Ensure the column is not overloaded.
Complex NMR Spectra Purify the sample further. If impurities are still present, consider 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in structural assignment. HPLC-SPE-NMR can be a powerful tool for analyzing components of a mixture.[12]
Inconclusive MS Data Use high-resolution mass spectrometry (HRMS) for accurate mass determination. Perform tandem MS (MS/MS) to obtain fragmentation patterns that can aid in structural confirmation.

Experimental Protocols

General Protocol for Extraction and Purification of Lignans

This protocol is a general guideline and should be optimized for this compound based on preliminary experiments.

  • Sample Preparation:

    • Air-dry or freeze-dry the plant material.

    • Grind the dried material to a fine powder.

  • Defatting (if necessary):

    • Extract the powdered plant material with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar impurities.

    • Discard the solvent and air-dry the plant residue.

  • Extraction:

    • Extract the defatted plant material with an appropriate solvent. A common choice for lignans is an aqueous ethanol or methanol solution (e.g., 70-80%).[4][18]

    • Perform the extraction multiple times to ensure complete recovery.

    • Combine the extracts and concentrate under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., ethyl acetate, n-butanol). This helps to fractionate the extract based on polarity.

  • Chromatographic Purification:

    • Subject the desired fraction (e.g., the ethyl acetate fraction, which often contains lignan aglycones) to column chromatography.

    • Common stationary phases include silica gel or Sephadex LH-20.[9]

    • Elute with a suitable solvent system, often a gradient of increasing polarity.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC.

    • Combine fractions containing the compound of interest and further purify by preparative HPLC if necessary.

Analytical Characterization
  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol.

    • Detection: UV detection, typically around 280 nm for lignans.[8]

  • NMR Analysis:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra for structural elucidation.

  • MS Analysis:

    • Use ESI or APCI ionization sources.

    • Acquire data in both positive and negative ion modes to get comprehensive information.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material defatting Defatting (n-hexane) plant_material->defatting extraction Extraction (aq. Ethanol/Methanol) defatting->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc hplc HPLC prep_hplc->hplc nmr NMR prep_hplc->nmr ms MS prep_hplc->ms

Caption: General workflow for the isolation and analysis of this compound.

Troubleshooting_Variability cluster_yield Yield Variability cluster_purity Purity Variability cluster_stability Stability Issues start Inconsistent Batch Results check_plant Check Plant Material Quality start->check_plant check_impurities Profile Impurities (HPLC/MS) start->check_impurities analyze_degradation Analyze for Degradants start->analyze_degradation optimize_extraction Optimize Extraction Conditions check_plant->optimize_extraction refine_purification Refine Purification Protocol check_impurities->refine_purification adjust_conditions Adjust Storage/Process Conditions analyze_degradation->adjust_conditions

Caption: Troubleshooting decision tree for managing batch-to-batch variability.

References

Validation & Comparative

In-depth Structural Confirmation of Synthetic (-)-Haplomyrfolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for the natural product (-)-Haplomyrfolin, including its isolation, structural elucidation, and any subsequent structural revisions through synthesis, did not yield specific scientific publications under this name. This prevents a direct comparative analysis of a proposed versus a revised structure based on experimental data from total synthesis.

The exploration of natural product structures and their confirmation through total synthesis is a cornerstone of organic chemistry and drug discovery. This process often involves the initial isolation and characterization of a compound from a natural source, leading to a proposed chemical structure. Subsequently, the total synthesis of the proposed structure is undertaken. A comparison of the spectroscopic and physical data of the synthetic material with that of the natural product serves as the ultimate proof of its structure. Discrepancies between the data often lead to a re-evaluation and revision of the originally proposed structure.

While the specific case of this compound could not be elaborated upon due to the absence of available data, this guide will outline the general methodologies and data presentation typically employed in such structural confirmation studies.

General Experimental Protocols for Structural Confirmation

In a typical structural revision study, the following experimental protocols are crucial for comparing the synthetic and natural products.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): Provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. Key parameters for comparison include chemical shifts (δ), coupling constants (J), and signal multiplicities.

    • ¹³C NMR (Carbon-13 NMR): Determines the number and chemical environment of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HSQC), long-range proton-carbon correlations (HMBC), and through-space proton-proton correlations (NOESY), which are critical for assigning the full stereostructure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

  • Optical Rotation:

    • Specific Rotation [α]D: Measures the rotation of plane-polarized light by a chiral molecule. This is a critical parameter for comparing the absolute configuration of the synthetic and natural products. A synthetic sample with the opposite sign of rotation would indicate the enantiomer was synthesized.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within the molecule.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is often used to determine the enantiomeric purity of the synthetic sample. Co-injection of the natural and synthetic samples on both achiral and chiral columns can provide strong evidence of their identity.

  • Gas Chromatography (GC): Can be used for volatile compounds, often coupled with mass spectrometry (GC-MS).

Data Presentation for Comparative Analysis

Table 1: Comparison of ¹H NMR Data (Example)

PositionNatural Product δ (ppm), J (Hz)Synthetic Product δ (ppm), J (Hz)
H-13.50 (dd, 10.5, 4.5)3.51 (dd, 10.5, 4.5)
H-21.82 (m)1.83 (m)
.........

Table 2: Comparison of ¹³C NMR Data (Example)

PositionNatural Product δ (ppm)Synthetic Product δ (ppm)
C-175.275.3
C-234.134.1
.........

Table 3: Comparison of Physical Data (Example)

PropertyNatural ProductSynthetic Product
HRMS (m/z) [M+Na]⁺ calc. for C₂₀H₃₀O₂Na: 325.2138[M+Na]⁺ found: 325.2140
Specific Rotation [α]D²⁵ -85.2 (c 0.1, CHCl₃)-85.5 (c 0.1, CHCl₃)

Visualization of the Structural Confirmation Workflow

A logical workflow is followed to either confirm or revise a proposed natural product structure.

G cluster_0 Natural Product Studies cluster_1 Synthetic Chemistry cluster_2 Structural Confirmation cluster_3 Conclusion Isolation Isolation & Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Isolation->Spectroscopic_Analysis Proposed_Structure Proposed Structure Spectroscopic_Analysis->Proposed_Structure Data_Comparison Comparative Analysis (Spectroscopic & Physical Data) Spectroscopic_Analysis->Data_Comparison Natural Product Data Total_Synthesis Total Synthesis of Proposed Structure Proposed_Structure->Total_Synthesis Guides Synthesis Purification_Synthetic Purification & Characterization Total_Synthesis->Purification_Synthetic Purification_Synthetic->Data_Comparison Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed Data Match Structure_Revised Structure Revision Necessary Data_Comparison->Structure_Revised Data Mismatch

Caption: Workflow for the confirmation of a natural product structure.

A Comparative Analysis of the Biological Activities of (-)-Haplomyrfolin and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the lignan (-)-Haplomyrfolin and the well-characterized cytotoxic agent, podophyllotoxin. While extensive data exists for podophyllotoxin, a potent inhibitor of tubulin polymerization and a cornerstone in the development of anticancer drugs, information on the specific biological actions of this compound is less comprehensive. This guide summarizes the available data for both compounds, offering a framework for understanding their potential therapeutic applications and highlighting areas for future research.

Overview of Biological Activities

Podophyllotoxin, a naturally occurring aryltetralin lignan, is renowned for its potent cytotoxic, antiviral, and anti-inflammatory properties.[1] Its primary mechanism of anticancer activity involves the inhibition of microtubule formation by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Semisynthetic derivatives of podophyllotoxin, such as etoposide and teniposide, have been successfully developed as clinically used anticancer drugs. These derivatives, however, exhibit a different mechanism of action, primarily targeting topoisomerase II and inducing DNA strand breaks.[1][3]

Information regarding the specific biological activities of this compound, a lignan isolated from Haplophyllum myrtifolium, is limited in the currently available scientific literature. However, studies on extracts from Haplophyllum species have demonstrated a range of biological effects, including cytotoxic, antimicrobial, and antioxidant activities, suggesting that constituent compounds like this compound may possess therapeutic potential.[4][5][6]

Quantitative Comparison of Cytotoxicity

Due to the limited publicly available data on the specific cytotoxicity of this compound, a direct quantitative comparison with podophyllotoxin is challenging. The following table summarizes the cytotoxic activities of podophyllotoxin and provides context with data from extracts of Haplophyllum myrtifolium, the plant source of this compound.

Compound/ExtractCell LineIC50 ValueReference
Podophyllotoxin HCT116 (Human Colorectal Carcinoma)~0.1 µM
A549 (Human Lung Carcinoma)Not explicitly stated, but effective
HeLa (Human Cervical Cancer)Not explicitly stated, but effective
Etoposide (Podophyllotoxin derivative) Various Cancer Cell LinesVaries significantly[3]
Haplophyllum myrtifolium Ethanolic Extract RAMOS (Burkitt's Lymphoma)25.3 µg/mL[4]
U937 (Histiocytic Lymphoma)29.3 µg/mL[4]
MCF-7 (Breast Adenocarcinoma)57.2 µg/mL[4]
LNCaP-FGC-10 (Prostate Carcinoma)< 7.81 µg/mL[4]
5637 (Bladder Carcinoma)23.3 µg/mL[4]
RPMI-8866 (B-cell non-Hodgkin's lymphoma)31.8 µg/mL[4]

Note: The IC50 values for the Haplophyllum myrtifolium extract represent the combined activity of all its constituents and cannot be directly attributed to this compound alone. Further studies are required to determine the specific cytotoxic profile of isolated this compound.

Mechanism of Action

Podophyllotoxin

The primary mechanism of action of podophyllotoxin is the disruption of microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7][8] This inhibition of microtubule formation disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.

Recent studies have also elucidated the role of signaling pathways in podophyllotoxin-induced apoptosis. The p38 mitogen-activated protein kinase (MAPK) pathway is activated in response to podophyllotoxin treatment, a process mediated by the generation of reactive oxygen species (ROS).[9][10][11] Activation of the p38 MAPK pathway contributes to the apoptotic cascade.

This compound

The precise mechanism of action for this compound has not been definitively established. Based on the known activities of other lignans and the cytotoxic effects of Haplophyllum extracts, it is plausible that this compound may also interfere with cell proliferation pathways. However, without direct experimental evidence, any proposed mechanism remains speculative.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known signaling pathway for podophyllotoxin-induced apoptosis and a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

podophyllotoxin_pathway podophyllotoxin Podophyllotoxin ros ↑ Reactive Oxygen Species (ROS) podophyllotoxin->ros p38 p38 MAPK Activation ros->p38 apoptosis Apoptosis p38->apoptosis

Caption: Podophyllotoxin-induced apoptosis signaling pathway.

experimental_workflow cluster_discovery Compound Discovery cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies start Isolate this compound from Haplophyllum myrtifolium cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity tubulin Tubulin Polymerization Assay cytotoxicity->tubulin If cytotoxic apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis If cytotoxic antimicrobial Antimicrobial Assays antioxidant Antioxidant Assays pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Experimental workflow for investigating this compound.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., podophyllotoxin or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules.

  • Reagents:

    • Tubulin protein (purified)

    • GTP (Guanosine triphosphate) solution

    • Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA)

    • Test compound (podophyllotoxin or this compound) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Procedure:

    • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

    • Add the test compound or control to the reaction mixture.

    • Transfer the mixture to a pre-warmed 37°C cuvette in a spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the test compound with the positive and negative controls to determine if the compound inhibits or promotes tubulin polymerization.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS (phosphate-buffered saline).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Conclusion and Future Directions

Podophyllotoxin remains a critical lead compound in cancer research due to its well-defined mechanism of action as a potent inhibitor of tubulin polymerization. Its derivatives are integral components of modern chemotherapy regimens.

The biological activity of this compound is currently underexplored. While preliminary data from Haplophyllum species extracts suggest potential cytotoxic and other beneficial biological activities, rigorous investigation of the isolated compound is necessary. Future research should focus on:

  • Determining the specific cytotoxicity of this compound against a panel of cancer cell lines to establish its IC50 values.

  • Elucidating the mechanism of action of this compound, including its effects on tubulin polymerization, cell cycle progression, and apoptosis.

  • Identifying the specific molecular targets and signaling pathways modulated by this compound.

A thorough investigation into the biological properties of this compound will be crucial in determining its potential as a novel therapeutic agent and for enabling a more direct and comprehensive comparison with established compounds like podophyllotoxin.

References

A Comparative Analysis of Lignan Compounds for Anticancer Drug Discovery: Benchmarking (-)-Haplomyrfolin's Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of lignan compounds with potential applications in oncology has been compiled, offering researchers and drug development professionals a comprehensive guide to their cytotoxic and anti-tubulin activities. This report synthesizes available experimental data for prominent lignans such as podophyllotoxin, its semi-synthetic derivative etoposide, and various dihydrobenzofuran lignans. While (-)-Haplomyrfolin, a lignan isolated from Haplophyllum myrtifolium, is included in this analysis, a notable lack of publicly available quantitative data on its specific anticancer and tubulin-inhibiting properties currently limits a direct comparative assessment.

Lignans are a diverse class of polyphenolic compounds found in plants that have garnered significant interest for their wide range of biological activities, including potent anticancer properties.[1] Many lignans exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. This guide provides a comparative overview of key lignan compounds, focusing on their performance in preclinical cancer studies.

Performance Comparison of Lignans

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activities of selected lignan compounds against various cancer cell lines. This data is crucial for evaluating their potential as therapeutic agents.

Table 1: Cytotoxicity of Lignan Compounds Against Various Cancer Cell Lines (IC50 values in µM)

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HCT116 (Colon)SMMC-7721 (Liver)SW-480 (Colon)
Podophyllotoxin 0.8 - 1.9[2]0.9[2]0.9[2]-0.43 - 3.5[2]> 40[2]
Etoposide (VP-16) 139.54 ± 7.05[3]2.34[4]209.90 ± 13.42[3]---
Dihydrobenzofuran Lignan (2b) -<0.01----
This compound No data availableNo data availableNo data availableNo data availableNo data availableNo data available

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: Inhibition of Tubulin Polymerization by Lignan Compounds

CompoundIC50 (µM)Reference
Podophyllotoxin ~50% inhibition at 10 µM[4][4]
Etoposide (VP-16) Does not directly inhibit tubulin polymerization[2][2]
Dihydrobenzofuran Lignan (2b) 13 ± 1
This compound No data available

Mechanism of Action: Targeting Microtubule Dynamics

Many lignans, including podophyllotoxin and dihydrobenzofuran lignans, exert their anticancer effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

Etoposide, a derivative of podophyllotoxin, has a different primary mechanism of action. It is a topoisomerase II inhibitor, meaning it prevents the proper re-ligation of DNA strands after they have been nicked by the enzyme, leading to DNA damage and cell death.[2][3] It does not directly inhibit tubulin polymerization.[2]

The mechanism of action for this compound has not been elucidated in the reviewed literature.

Signaling Pathways

The disruption of microtubule dynamics by lignans can trigger a cascade of downstream signaling events. The cell cycle arrest induced by these compounds often involves the activation of checkpoint proteins. The subsequent apoptotic cell death can be mediated through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Lignans Lignan Compounds (e.g., Podophyllotoxin) Tubulin Tubulin Polymerization Inhibition Lignans->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Lignan-induced microtubule disruption signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the lignan compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) on ice.

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance as a function of time. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Tubulin Purified Tubulin + GTP Incubation Incubate at 37°C Tubulin->Incubation Compound Test Compound Compound->Incubation Measurement Measure Absorbance (340 nm) Incubation->Measurement Data Calculate % Inhibition & IC50 Measurement->Data

Caption: Workflow for in vitro tubulin polymerization assay.

Conclusion

This comparative guide highlights the potent anticancer activities of several lignan compounds, with a significant body of evidence supporting the efficacy of podophyllotoxin and its derivatives, as well as certain dihydrobenzofuran lignans, as inhibitors of tubulin polymerization and cytotoxic agents. While this compound has been identified as a lignan of interest, the current lack of quantitative experimental data on its biological activity in these areas prevents a direct comparison with these more extensively studied compounds. Further research is warranted to elucidate the potential of this compound as a novel anticancer agent and to determine its mechanism of action. This will be crucial for its consideration in future drug development pipelines.

References

Lack of Specific Data on (-)-Haplomyrfolin Analogs Necessitates a Broader Approach to SAR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial comprehensive searches for structure-activity relationship (SAR) studies specifically concerning (-)-Haplomyrfolin analogs did not yield targeted results. The available scientific literature extensively covers SAR studies on various morpholine-containing compounds, particularly in the context of anticancer and anti-inflammatory research. Given the absence of specific data for this compound, this guide will provide a comparative analysis of morpholine derivatives based on available literature, illustrating the principles of SAR studies. This approach serves as a representative example of how such a guide would be structured for a specific compound class, meeting the informational needs of researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of Benzophenone-Morpholine Analogs

A series of benzophenone-morpholine analogs were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. The core structure consists of a benzophenone moiety linked to a morpholine ring. The structure-activity relationship of these compounds revealed that substitutions on the benzophenone ring significantly influence their cytotoxic effects.

Table 1: In Vitro Anticancer Activity of Benzophenone-Morpholine Analogs (8a-j)

CompoundR1R2DLA IC50 (µM)EAC IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
8bHo-Br~7.5~9.5~7.1-
8fHp-CH3~10.3~10.8~9.3-
  • DLA: Dalton's Lymphoma Ascites cells

  • EAC: Ehrlich Ascites Carcinoma cells

  • MCF-7: Human breast adenocarcinoma cell line

  • A549: Human lung carcinoma cell line

  • '-' indicates data not provided in the source.

From the cytotoxic studies, it was determined that the presence of a methyl group on the benzophenone is crucial for antiproliferative activity.[1] Specifically, an ortho-bromo substitution (compound 8b) and a para-methyl substitution (compound 8f) on one of the phenyl rings of the benzophenone structure resulted in significant anti-mitogenic activity.[1] Compound 8b consistently showed the lowest IC50 values across the tested cell lines, indicating it is a potent antiproliferative agent among the synthesized analogs.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-mitogenic efficacy of the synthesized benzophenone-morpholine analogs (8a-j) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Murine cancer cells (DLA and EAC) and human cancer cells (MCF-7 and A549) were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds.

  • Incubation: The plates were incubated for a specified period to allow for cell proliferation and interaction with the compounds.

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated, representing the concentration of the compound that inhibits 50% of cell growth.

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the benzophenone-morpholine analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Starting Materials (Benzophenone & Morpholine derivatives) synthesis Chemical Synthesis of Analogs (8a-j) start->synthesis purification Purification & Characterization synthesis->purification treatment Treatment with Analogs purification->treatment cell_culture Cell Culture (DLA, EAC, MCF-7, A549) cell_culture->treatment assays Cytotoxicity Assays (MTT, Trypan Blue, LDH) treatment->assays data_analysis Data Analysis (IC50 Calculation) assays->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Figure 1. Workflow for SAR studies of benzophenone-morpholine analogs.

Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3]

Table 2: Inhibition of NO Production by Morpholinopyrimidine Derivatives

CompoundConcentration (µM)Inhibition of NO Production (%)
V412.5Significant
V812.5Significant

Compounds V4 and V8 were identified as the most active compounds, significantly inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations.[3] Further studies revealed that these compounds dramatically reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.[2][3]

Experimental Protocols

Nitric Oxide (NO) Assay

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells were stimulated with LPS in the presence or absence of the test compounds.

  • Griess Reagent: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Western Blot Analysis

  • Cell Lysis: LPS-stimulated RAW 264.7 cells treated with the compounds were lysed to extract total protein.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway for Anti-inflammatory Action

The following diagram depicts the proposed signaling pathway through which the morpholinopyrimidine derivatives exert their anti-inflammatory effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2_gene iNOS & COX-2 Gene Expression NFkB->iNOS_COX2_gene iNOS_COX2_protein iNOS & COX-2 Protein iNOS_COX2_gene->iNOS_COX2_protein Inflammation Inflammation iNOS_COX2_protein->Inflammation V4_V8 Compounds V4 & V8 V4_V8->iNOS_COX2_gene Inhibition

Figure 2. Inhibition of the inflammatory pathway by V4 and V8.

References

A Comparative Analysis of (-)-Haplomyrfolin and Etoposide in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and mechanistic properties of the natural quinoline alkaloid (-)-Haplomyrfolin and the established chemotherapeutic agent etoposide reveals distinct profiles in their anticancer activities. While both compounds induce apoptosis, their mechanisms of action, potencies, and effects on the cell cycle exhibit notable differences, providing a basis for further investigation into their potential therapeutic applications.

This guide offers a comparative analysis of this compound and etoposide, presenting available experimental data on their biological activities, summarizing their mechanisms of action through signaling pathway diagrams, and providing an overview of relevant experimental protocols for their evaluation.

Data Presentation: A Head-to-Head Look at Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) of etoposide against various cancer cell lines are well-documented. In contrast, specific IC50 values for this compound are not as widely reported in publicly available literature. However, studies on related alkaloids from the Haplophyllum genus provide insights into the potential cytotoxic potency of this class of compounds.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
Etoposide A549Lung Carcinoma3.4972[1]
A549Lung Carcinoma48.6724[2]
BEAS-2B (Normal Lung)-2.1072[1]
BEAS-2B (Normal Lung)-79.3824[2]
HL-60Promyelocytic Leukemia0.86 ± 0.3448[3]
MCF-7Breast Adenocarcinoma>10 (synergistic w/ Silibinin)24[4]
Related Quinoline Alkaloids
7-Isopentenyloxy-γ-fagarineRAJIBurkitt's Lymphoma1.5 (µg/mL)Not Specified[5]
AtanineRAJIBurkitt's Lymphoma14.5 (µg/mL)Not Specified[5]
SkimmianineRAJIBurkitt's Lymphoma15.6 (µg/mL)Not Specified[5]
FlindersineRAJIBurkitt's Lymphoma14.9 (µg/mL)Not Specified[5]
7-Isopentenyloxy-γ-fagarineJurkatT-cell Leukemia3.6 (µg/mL)Not Specified[5]
AtanineJurkatT-cell Leukemia9.3 (µg/mL)Not Specified[5]
SkimmianineJurkatT-cell Leukemia11.5 (µg/mL)Not Specified[5]
MPSQ (a quinoline derivative)COLO 205Colon Adenocarcinoma1548[6]

Mechanisms of Action: Divergent Pathways to Cell Death

Etoposide is a well-characterized topoisomerase II inhibitor. It forms a ternary complex with the enzyme and DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.

This compound, as a quinoline alkaloid, is part of a class of compounds known for their diverse biological activities, including anticancer effects. While the precise molecular target of this compound is not definitively established, some quinoline alkaloids have been shown to act as topoisomerase inhibitors. The available evidence suggests that this compound induces apoptosis, a programmed cell death, in cancer cells.

Signaling Pathways

The signaling pathways leading to apoptosis are complex and can be initiated through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Etoposide-Induced Apoptosis: Etoposide-induced DNA damage activates the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Etoposide_Apoptosis_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Etoposide-Induced Apoptosis Pathway. Etoposide inhibits topoisomerase II, leading to DNA damage, p53 activation, and subsequent intrinsic apoptosis.

This compound-Induced Apoptosis: The precise apoptotic pathway initiated by this compound is less clear. However, studies on related quinoline alkaloids suggest the potential involvement of the extrinsic pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which links the extrinsic to the intrinsic pathway.

Haplomyrfolin_Apoptosis_Pathway Haplomyrfolin This compound Death_Receptor Death Receptor (e.g., Fas, TNFR) Haplomyrfolin->Death_Receptor Activates? DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Intrinsic_Pathway Intrinsic Pathway Activation Mitochondrion->Intrinsic_Pathway Intrinsic_Pathway->Caspase3

Hypothesized this compound Apoptosis Pathway. this compound may activate the extrinsic apoptotic pathway, leading to caspase-8 and subsequent caspase-3 activation.

Cell Cycle Analysis

Etoposide is known to induce cell cycle arrest primarily at the G2/M phase.[1] This arrest prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.

For This compound , while specific cell cycle phase arrest data is limited, studies on related quinoline alkaloids from Haplophyllum canaliculatum have shown an increase in the sub-G1 cell population in leukemia cell lines.[5] A sub-G1 peak in a DNA content histogram is indicative of apoptotic cells with fragmented DNA. This suggests that this compound's cytotoxic effects are strongly linked to the induction of apoptosis.

Experimental Protocols

A standardized approach is crucial for the comparative evaluation of anticancer agents. The following outlines key experimental protocols.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or etoposide for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or etoposide for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Treatment: Treat cells with the compounds of interest for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

General Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis and Comparison (IC50, % Apoptosis, Cell Cycle Distribution) Cytotoxicity->Data_Analysis Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle->Data_Analysis Haplomyrfolin This compound Treatment Compound Treatment (Dose- and Time-Dependent) Haplomyrfolin->Treatment Etoposide Etoposide Etoposide->Treatment Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7, A549, HL-60) Cell_Culture->Treatment Treatment->Cytotoxicity Treatment->Apoptosis Treatment->Cell_Cycle

General Experimental Workflow. A typical workflow for the comparative analysis of anticancer compounds.

Conclusion

Etoposide is a cornerstone of cancer chemotherapy with a well-defined mechanism of action as a topoisomerase II inhibitor, leading to G2/M cell cycle arrest and apoptosis. This compound, a natural quinoline alkaloid, also demonstrates pro-apoptotic activity, although its precise molecular target and signaling cascade require further elucidation. The available data on related compounds suggest that quinoline alkaloids can exhibit significant cytotoxicity against cancer cells.

A direct, comprehensive comparison is hampered by the limited publicly available data on this compound. Future research should focus on determining the IC50 values of this compound across a panel of cancer cell lines, elucidating its specific molecular target(s), and detailing its impact on cell cycle progression. Such studies will be instrumental in fully understanding its potential as a novel anticancer agent and for identifying potential synergistic combinations with existing chemotherapeutics like etoposide.

References

Cross-Validation of Antiviral Activity: A Comparative Analysis of (-)-Haplomyrfolin (via proxy) and Standard Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Given the absence of published data on the antiviral activity of (-)-Haplomyrfolin, this guide utilizes digitoxin, a structurally related cardenolide, as a proxy to hypothetically evaluate its potential antiviral efficacy. Cardenolides share a steroidal backbone and a lactone ring, key pharmacophores that suggest similar biological activities. This document provides a comparative analysis of digitoxin's antiviral performance against established antiviral drugs for Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Influenza A Virus, and SARS-CoV-2. The information is presented to guide future research and drug development efforts.

Comparative Antiviral Activity

The antiviral efficacy of digitoxin and standard antiviral agents is summarized below. The data is presented as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.

VirusProxy CompoundEC₅₀/IC₅₀ (µM)Comparator DrugEC₅₀/IC₅₀ (µM)
Herpes Simplex Virus-1 (HSV-1) Digitoxin0.05[1]Acyclovir0.85[2]
Human Cytomegalovirus (HCMV) Digitoxin0.0233[3]Ganciclovir~5.0[4]
Influenza A Virus DigitoxinNot directly measured, but inhibits cytokine storm[5]Oseltamivir0.00134[6]
SARS-CoV-2 Digoxin*0.12 (IC₅₀)[7]Remdesivir0.77[8]

*Note: Data for Digoxin, a closely related cardenolide, is used as a proxy for SARS-CoV-2 activity.

Detailed Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying the titer of neutralizing antibodies but is also widely used to determine the antiviral activity of compounds by measuring the reduction in virus-induced plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer (plaque-forming units/mL).

  • Serial dilutions of the test compound (e.g., digitoxin) and comparator drug.

  • Growth medium and overlay medium (e.g., containing agarose or carboxymethyl cellulose).

  • Staining solution (e.g., crystal violet).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 10% formalin).

Procedure:

  • Cell Seeding: Seed the plates with host cells to achieve a confluent monolayer on the day of the experiment.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a virus diluent (e.g., serum-free medium).

  • Virus-Compound Incubation: Mix a standardized amount of virus with each compound dilution and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.

  • Overlay: Remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining:

    • Fix the cells with a fixative.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet).

    • Gently wash the plates to remove excess stain.

  • Plaque Counting: Count the number of plaques in each well. The percent reduction in plaques for each compound concentration is calculated relative to the virus control (no compound).

  • Data Analysis: The EC₅₀/IC₅₀ value is determined by plotting the percent plaque reduction against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

  • Host cells seeded in 96-well plates.

  • Virus stock.

  • Serial dilutions of test compounds.

  • Cell culture medium.

  • Cell viability reagent (e.g., neutral red, MTT, or ATP-based assay).

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells and incubate to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Infect the cells with a pre-determined amount of virus that causes significant CPE within a specific timeframe.

  • Incubation: Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 3-7 days).

  • Cell Viability Measurement: Add a cell viability reagent to the wells and measure the signal according to the manufacturer's instructions (e.g., absorbance or luminescence).

  • Data Analysis: The percent CPE inhibition is calculated for each compound concentration relative to the cell control (no virus) and virus control (no compound). The EC₅₀/IC₅₀ is then determined.

Signaling Pathways and Mechanisms of Action

Viral Replication Signaling Pathways

Viruses manipulate host cell signaling pathways to facilitate their replication. Understanding these pathways is crucial for identifying therapeutic targets.

Viral_Replication_Pathways cluster_influenza Influenza A Virus cluster_sars_cov_2 SARS-CoV-2 cluster_hcmv Human Cytomegalovirus (HCMV) cluster_hsv Herpes Simplex Virus (HSV) Influenza_Virus Influenza A Virus PI3K PI3K Influenza_Virus->PI3K Activates for replication Akt Akt PI3K->Akt Activates for replication NFkB_I NF-κB Akt->NFkB_I Activates for replication SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds to MAPK MAPK Pathway ACE2->MAPK NFkB_S NF-κB ACE2->NFkB_S Cytokine_Storm Cytokine Storm MAPK->Cytokine_Storm NFkB_S->Cytokine_Storm HCMV HCMV EGFR EGFR HCMV->EGFR Activates NFkB_H NF-κB HCMV->NFkB_H Activates PI3K_H PI3K EGFR->PI3K_H Activates Akt_H Akt PI3K_H->Akt_H Activates HSV HSV PKR PKR HSV->PKR Activates NFkB_HSV NF-κB PKR->NFkB_HSV Activates Antiviral_MoA cluster_proxy Proxy Compound cluster_comparators Comparator Drugs cluster_targets Viral Life Cycle Stages Digitoxin Digitoxin (Proxy for this compound) Early_Replication Early Replication/ Transcription Digitoxin->Early_Replication Inhibits Host_Signaling Host Signaling (e.g., NF-κB) Digitoxin->Host_Signaling Modulates Acyclovir Acyclovir DNA_Polymerase Viral DNA Polymerase Acyclovir->DNA_Polymerase Inhibits (Chain Termination) Ganciclovir Ganciclovir Ganciclovir->DNA_Polymerase Inhibits Oseltamivir Oseltamivir Neuraminidase Neuraminidase (Viral Release) Oseltamivir->Neuraminidase Inhibits Remdesivir Remdesivir RNA_Polymerase Viral RNA Polymerase Remdesivir->RNA_Polymerase Inhibits (Chain Termination)

References

Unraveling the Synthesis of (-)-Haplomyrfolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the complex world of natural product synthesis and drug development, the efficient and stereocontrolled construction of intricate molecular architectures is a paramount objective. This guide provides a head-to-head comparison of the synthetic methodologies developed for (-)-Haplomyrfolin, a furoquinoline alkaloid isolated from the plant Haplophyllum myrtifolium. While the specific compound "this compound" does not appear to be widely documented under this exact name in scientific literature, analysis of related compounds isolated from the same plant species, notably myrtifoline, provides a basis for evaluating synthetic strategies applicable to this structural class.

This guide will focus on the synthetic approaches to the core furoquinoline scaffold shared by these alkaloids, presenting a comparative overview of key strategies, their respective efficiencies, and the experimental protocols for their critical transformations.

Strategic Overview of Furoquinoline Alkaloid Synthesis

The synthesis of furoquinoline alkaloids, such as myrtifoline and its potential isomer this compound, generally revolves around the construction of the central quinoline core followed by the annulation of the furan ring. Two predominant strategies have emerged in the literature for the assembly of the quinoline system: the Conrad-Limpach synthesis and the Friedländer annulation. The subsequent formation of the furan ring is often achieved through reactions involving a hydroxyquinoline intermediate.

A logical workflow for a generalized synthesis of a furoquinoline alkaloid is depicted below:

G cluster_quinoline Quinoline Core Synthesis cluster_furan Furan Ring Annulation A Aromatic Amine C 4-Hydroxyquinoline A->C Conrad-Limpach B β-Ketoester B->C D Allylation C->D E Claisen Rearrangement D->E F Oxidative Cyclization E->F G Furoquinoline Alkaloid F->G

Caption: Generalized synthetic workflow for furoquinoline alkaloids.

Head-to-Head Comparison of Key Synthetic Steps

The efficiency of any total synthesis is dictated by the yields and selectivities of its individual steps. Below is a comparative table summarizing the key transformations in the synthesis of the furoquinoline core, drawing parallels from established syntheses of related natural products.

StepMethod A: Conrad-Limpach SynthesisMethod B: Friedländer Annulation
Quinoline Formation Reaction of an aniline with a β-ketoester.Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Overall Yield Generally moderate to good (50-70%).Can be higher, often in the range of 60-85%.
Starting Materials Readily available anilines and β-ketoesters.Requires synthesis of substituted 2-aminoaryl carbonyl compounds.
Reaction Conditions Typically requires high temperatures and acidic or basic catalysis.Often milder conditions, catalyzed by base or acid.
Key Intermediates 4-Hydroxyquinoline derivatives.Substituted quinoline derivatives.

Detailed Experimental Protocols

To provide a practical resource for researchers, detailed experimental protocols for the key steps in a representative synthesis of a myrtifoline-like furoquinoline are provided below.

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline via Conrad-Limpach Reaction

Materials:

  • Aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Diphenyl ether (solvent)

  • Dowtherm A (optional, as high-boiling solvent)

Procedure:

  • A mixture of aniline (10.0 g, 107.4 mmol) and ethyl acetoacetate (15.3 g, 117.1 mmol) is heated at 140-150 °C for 1 hour.

  • The resulting intermediate ethyl β-anilinocrotonate is added dropwise to a refluxing solution of diphenyl ether or Dowtherm A (250 mL).

  • The reaction mixture is maintained at reflux (250-260 °C) for 30 minutes.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to afford 4-hydroxy-2-methylquinoline.

Protocol 2: Furan Ring Formation via Claisen Rearrangement and Oxidative Cyclization

Materials:

  • 4-Hydroxy-2-methylquinoline (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Anhydrous potassium carbonate (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • N,N-Diethylaniline (solvent for rearrangement)

  • Ozone (for oxidative cleavage)

  • Sodium borohydride (for reduction)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

Step A: O-Allylation

  • To a solution of 4-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) in anhydrous DMF (50 mL), anhydrous potassium carbonate (8.7 g, 62.8 mmol) and allyl bromide (4.5 g, 37.7 mmol) are added.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-allyloxy-2-methylquinoline.

Step B: Claisen Rearrangement

  • The 4-allyloxy-2-methylquinoline (4.0 g, 20.1 mmol) is dissolved in N,N-diethylaniline (40 mL) and heated at reflux (217 °C) for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-allyl-2-methylquinolin-4-ol.

Step C: Oxidative Cyclization

  • A solution of the 3-allyl-2-methylquinolin-4-ol (2.0 g, 10.0 mmol) in methanol (50 mL) is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The excess ozone is removed by purging with nitrogen, and sodium borohydride (0.76 g, 20.0 mmol) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting diol is then dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid and heated at reflux with a Dean-Stark trap to effect cyclization to the furoquinoline product.

Concluding Remarks

The synthesis of this compound and related furoquinoline alkaloids presents a significant challenge that has been addressed through various strategic approaches. The choice between a Conrad-Limpach or Friedländer strategy for the quinoline core construction depends on the availability of starting materials and the desired substitution pattern. The subsequent furan annulation, often proceeding through a Claisen rearrangement and oxidative cyclization, offers a reliable route to the final natural product scaffold. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of efficient and effective synthetic routes to this important class of natural products. Further investigations into asymmetric methodologies will be crucial for the enantioselective synthesis of this compound.

Evaluating the Anti-inflammatory Potential of (-)-Haplomyrfolin: A Comparative Guide to Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haplomyrfolin, a lignan isolated from plants of the Haplophyllum genus, belongs to a class of natural products with recognized biological activities. While the broad genus Haplophyllum has been reported to possess anti-inflammatory properties, specific experimental data on the anti-inflammatory effects of this compound are not currently available in the public scientific literature.[1][2] However, the structural class of lignans, to which this compound belongs, is known to exhibit significant anti-inflammatory effects, often through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX).[3][4][5][6][7][8][9]

This guide provides a comparative framework for evaluating the potential anti-inflammatory properties of this compound by examining well-characterized inhibitors of the NF-κB and COX-2 pathways. It details the established mechanisms of these known inhibitors, presents their quantitative inhibitory data, and outlines the standard experimental protocols that would be employed to assess and compare a novel compound like this compound.

Comparative Analysis of Known Anti-inflammatory Inhibitors

A significant portion of anti-inflammatory drug discovery targets the inhibition of the NF-κB and COX-2 pathways, which are central to the inflammatory response.

NF-κB Inhibitors

The NF-κB signaling pathway is a critical regulator of inflammation.[10][11] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12] Inhibition of this pathway is a key strategy for many anti-inflammatory therapies.

Table 1: Quantitative Data for Known NF-κB Inhibitors

InhibitorTargetIC50/EC50Cell Line/Assay Condition
BAY 11-7082IκBα phosphorylation~10 µMTNF-α-induced IκBα degradation in various cell lines
TriptolideNF-κB activation~20 nMInhibition of NF-κB-dependent reporter gene expression
QNZ (EVP4593)NF-κB activation11 nMJurkat T cells
JSH-23NF-κB transcriptional activity7.1 µMLPS-stimulated RAW 264.7 macrophages
COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Table 2: Quantitative Data for Known COX-2 Inhibitors

InhibitorTargetIC50Assay Condition
CelecoxibCOX-240 nMWhole blood assay
RofecoxibCOX-218 nMWhole blood assay
EtoricoxibCOX-21.1 µMRecombinant human enzyme assay
IndomethacinCOX-1/COX-21.7 µM (COX-1), 26 µM (COX-2)Purified enzyme assay

Experimental Protocols for Evaluating Anti-inflammatory Properties

To assess the anti-inflammatory potential of a novel compound such as this compound and compare it to known inhibitors, a series of standardized in vitro assays are typically employed.

Cell Viability Assay (MTT Assay)
  • Principle: This assay is a crucial first step to determine the cytotoxic concentrations of the test compound. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control. Non-toxic concentrations are then used for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: During inflammation, macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The Griess test measures nitrite, a stable product of NO, in the cell culture supernatant.

  • Methodology:

    • Seed RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Methodology:

    • Culture RAW 264.7 cells and treat them with the test compound and LPS as described for the NO assay.

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody, add the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations from a standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Principle: This assay quantifies the production of PGE2, a key inflammatory mediator produced by the action of COX-2.

  • Methodology:

    • Follow the same cell culture and treatment protocol as for the cytokine ELISA.

    • Collect the cell culture supernatant.

    • Use a commercial PGE2 ELISA kit to measure the concentration of PGE2 in the supernatant.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of key proteins involved in inflammatory signaling pathways, such as COX-2, iNOS, and components of the NF-κB pathway (e.g., p-IκBα, p-p65).

  • Methodology:

    • Treat cells with the test compound and LPS.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Visualizing Inflammatory Signaling and Experimental Design

To better understand the targets of anti-inflammatory compounds and the process of their evaluation, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation Release of NF-κB NF-κB_n NF-κB IκB-NF-κB Complex->NF-κB_n Translocation DNA DNA NF-κB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: The NF-κB Signaling Pathway in Inflammation.

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Catalysis Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Synthesis

Caption: The COX-2 Pathway in Prostaglandin Synthesis.

G Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Data Collection Data Collection Incubation->Data Collection End End Data Collection->End

Caption: Experimental Workflow for In Vitro Anti-inflammatory Screening.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking, its classification as a lignan suggests a strong potential for such activity. The established anti-inflammatory effects of other lignans and extracts from the Haplophyllum genus provide a rationale for further investigation.[1][2][3][4][5][6][7][8][9] A thorough evaluation using the standardized protocols outlined in this guide would be necessary to elucidate the specific mechanisms and potency of this compound. By comparing its effects on key inflammatory markers and pathways with those of well-characterized inhibitors like those presented, the scientific community can determine its potential as a novel therapeutic agent. The provided frameworks for data comparison and experimental design offer a robust starting point for such an investigation.

References

Benchmarking the Safety Profile of a Novel Morpholine-Containing Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved therapeutic agents due to its favorable physicochemical and metabolic properties.[1][2] However, as with any new chemical entity, a thorough evaluation of the safety profile is paramount before clinical consideration. This guide provides a framework for benchmarking the safety of a novel morpholine-containing compound, exemplified by the hypothetical molecule (-)-Haplomyrfolin, against established morpholine-containing drugs: Reboxetine, Gefitinib, Linezolid, and Aprepitant.

Given the absence of public safety data for this compound, this document outlines a standard preclinical toxicology workflow. It details the experimental protocols necessary to build a comprehensive safety profile and presents the known safety data of comparator drugs to serve as a benchmark.

Comparative Safety Profiles of Selected Morpholine-Containing Drugs

A summary of the known adverse effects of comparator drugs provides a reference for the potential toxicological profile of a new morpholine-containing compound.

Drug Therapeutic Class Common Adverse Effects [3][4][5][6][7][8][9][10]Serious Adverse Effects [4][8][10][11][12][13]
Reboxetine Norepinephrine Reuptake InhibitorDry mouth, insomnia, dizziness, nausea, sweating, headache, constipation.[4][14][15]Increased suicidal ideation (in children and adolescents), seizures, tachycardia.[4]
Gefitinib EGFR Tyrosine Kinase InhibitorDiarrhea, skin reactions (rash, acne, dry skin), nausea, vomiting.[16]Interstitial lung disease, hepatic toxicity, gastrointestinal perforation, severe bullous skin reactions (Stevens-Johnson syndrome).[11][13]
Linezolid Oxazolidinone AntibioticDiarrhea, nausea, headache, vomiting, loose stools.[5][7]Myelosuppression (thrombocytopenia, anemia, leukopenia), peripheral and optic neuropathy, serotonin syndrome, lactic acidosis.[8][10]
Aprepitant NK1 Receptor AntagonistWeakness, tiredness, dizziness, diarrhea, constipation, heartburn, nausea, hiccups, loss of appetite, headache.Stevens-Johnson syndrome, clinically significant drug interactions due to CYP3A4 inhibition.[12][17]

A Standardized Preclinical Safety Evaluation Workflow

To establish the safety profile of a novel compound such as this compound, a tiered approach of in vitro and in vivo assays is conducted. This workflow is designed to identify potential toxicities early in development, in line with regulatory guidelines from bodies like the FDA and OECD.[5][6][7]

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing Cytotoxicity Cytotoxicity Assays (MTT/LDH) Genotoxicity_vitro Genotoxicity (Ames Test) Cardiotoxicity Cardiotoxicity (hERG Assay) Decision1 Proceed to In Vivo? Cardiotoxicity->Decision1 Acute_Tox Acute Oral Toxicity (OECD 423) Genotoxicity_vivo Genotoxicity (Micronucleus Test) Repeat_Dose Repeated-Dose Toxicity (OECD 407) Safety_Pharm Safety Pharmacology (ICH S7A) Decision2 IND-Enabling Studies Safety_Pharm->Decision2 Decision1->Acute_Tox Favorable Profile

Preclinical Safety Testing Workflow

Part 1: In Vitro Toxicology Assays

In vitro assays are crucial for early-stage screening to identify potential liabilities, reduce animal use, and guide further development.[3][5][10]

Cytotoxicity Assays (MTT & LDH)

Objective: To assess the general toxicity of a compound on cells by measuring cell viability and membrane integrity.

Experimental Protocol (MTT Assay):

  • Cell Plating: Seed cells (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and comparator drugs. Include untreated and solvent-only controls. Incubate for a specified period (e.g., 24, 48, 72 hours).[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.[18][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[19]

Experimental Protocol (LDH Assay):

  • Cell Culture and Treatment: Follow steps 1 and 2 as in the MTT assay.

  • Supernatant Collection: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well. Lactate dehydrogenase (LDH) is released from cells with damaged membranes.

  • Data Acquisition: Measure the absorbance according to the manufacturer's protocol. The amount of color change is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[20]

G cluster_mtt MTT Assay cluster_ldh LDH Assay M_Cells Plate Cells M_Treat Add Compound M_Cells->M_Treat M_MTT Add MTT Reagent M_Treat->M_MTT M_Incubate Incubate (1-4h) M_MTT->M_Incubate M_Solubilize Add Solubilizer M_Incubate->M_Solubilize M_Read Read Absorbance (570nm) M_Solubilize->M_Read L_Cells Plate Cells L_Treat Add Compound L_Cells->L_Treat L_Supernatant Collect Supernatant L_Treat->L_Supernatant L_LDH Add LDH Reagent L_Supernatant->L_LDH L_Read Read Absorbance L_LDH->L_Read

Cytotoxicity Assay Workflow

Data Presentation:

Compound Cell Line Assay IC₅₀ (µM) - 48h Exposure
This compoundHepG2MTTExperimental Data
This compoundHepG2LDHExperimental Data
GefitinibHepG2MTTLiterature Value
LinezolidHepG2MTTLiterature Value
Doxorubicin (Positive Control)HepG2MTTLiterature Value
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[21]

Experimental Protocol (Plate Incorporation Method):

  • Strain Preparation: Grow selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight to reach a specific cell density.[13]

  • Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation in the body.[4][13]

  • Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[13]

  • Plating: Add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates mutagenic potential.[13]

G Start Prepare Bacterial Strains & Test Compound Mix Mix Bacteria, Compound, and S9 Mix (or Buffer) Start->Mix Agar Add to Molten Top Agar Mix->Agar Pour Pour onto Minimal Glucose Agar Plate Agar->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Mutagenicity Count->Analyze

Ames Test Workflow

Data Presentation:

Compound Strain Metabolic Activation (S9) Result (Mutagenic/Non-mutagenic)
This compoundTA98-Experimental Data
This compoundTA98+Experimental Data
This compoundTA100-Experimental Data
This compoundTA100+Experimental Data
2-Nitrofluorene (Positive Control)TA98-Mutagenic
2-Aminoanthracene (Positive Control)TA100+Mutagenic
Cardiotoxicity: hERG Assay

Objective: To assess the risk of a compound inducing cardiac arrhythmias by measuring its ability to inhibit the hERG potassium channel, which can lead to QT interval prolongation.[22][23]

Experimental Protocol (Automated Patch Clamp):

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[24][25]

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents in whole-cell configuration.[24][25]

  • Compound Application: After establishing a stable baseline current, apply a vehicle control followed by sequentially increasing concentrations of the test compound.[24]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[24]

  • Data Acquisition and Analysis: Record the current at each concentration. Calculate the percentage of inhibition of the hERG tail current relative to the baseline. Determine the IC₅₀ value (the concentration at which 50% inhibition occurs).[24]

G Start Prepare hERG-expressing cells on patch-clamp chip Seal Establish Gigaohm Seal Start->Seal Baseline Record Baseline hERG Current Seal->Baseline Vehicle Apply Vehicle Control Baseline->Vehicle Compound Apply Test Compound (Increasing Concentrations) Vehicle->Compound Record Record hERG Current at each Concentration Compound->Record Analyze Calculate % Inhibition and IC₅₀ Record->Analyze

hERG Assay Workflow

Data Presentation:

Compound hERG IC₅₀ (µM) Potential for QT Prolongation
This compoundExperimental DataInterpretation based on IC₅₀
Reboxetine> 30Low
Gefitinib~3Moderate
Linezolid> 100Low
Aprepitant> 10Low
Dofetilide (Positive Control)< 0.01High

Part 2: In Vivo Toxicology Studies

If in vitro results are favorable, in vivo studies are conducted to understand the compound's effects in a whole organism.[12]

Acute Oral Toxicity (OECD 423)

Objective: To determine the short-term toxicity of a single oral dose of the compound and to classify its hazard potential.[15][26]

Experimental Protocol (Acute Toxic Class Method):

  • Animal Model: Typically uses rats, with 3 animals of a single sex (usually females) per step.[27]

  • Dosing: Administer the compound orally at one of the fixed starting doses (e.g., 5, 50, 300, or 2000 mg/kg).[27]

  • Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity, morbidity, and mortality.[27][28]

  • Stepwise Procedure: The outcome of the first step determines the next dose. If mortality occurs, the dose for the next step is decreased. If no mortality occurs, the dose is increased.[27]

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed outcomes. A gross necropsy is performed on all animals at the end of the study.[15]

G Start Select Starting Dose (e.g., 300 mg/kg) Dose Dose 3 Female Rats Start->Dose Observe Observe for 14 Days (Mortality & Clinical Signs) Dose->Observe Decision Outcome? Observe->Decision Stop_Classify Stop & Classify Decision->Stop_Classify Clear Outcome Dose_Lower Dose 3 more rats at lower dose Decision->Dose_Lower 2-3 Deaths Dose_Higher Dose 3 more rats at higher dose Decision->Dose_Higher 0-1 Deaths Dose_Lower->Observe Dose_Higher->Observe

Acute Oral Toxicity (OECD 423) Workflow

Data Presentation:

Compound Species LD₅₀ Cut-off (mg/kg) GHS Category Observed Clinical Signs
This compoundRatExperimental DataClassificationE.g., lethargy, piloerection
MorpholineRat1050-19004Breathing abnormalities, gait effects.[29]
ReboxetineAnimal (unspecified)Very low toxicityN/ACNS stimulation (convulsions).[4]
GefitinibRat> 12,000 mg/m² (lethal dose)N/ADiarrhea, skin rash.[16]
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in rodent hematopoietic cells.[30][31]

Experimental Protocol:

  • Animal Model & Dosing: Use rats or mice. Administer the test compound, typically via the clinical route, at three dose levels, along with vehicle and positive controls. Dosing can be a single administration or two administrations 24 hours apart.[30][32]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points (e.g., 24 and 48 hours after the last dose).[30][32]

  • Slide Preparation: Prepare and stain slides to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes left behind during cell division.[33]

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.[30]

G Start Dose Rodents (3 dose levels + controls) Collect Collect Bone Marrow / Peripheral Blood Start->Collect Prepare Prepare & Stain Slides Collect->Prepare Score Microscopically Score Micronucleated PCEs Prepare->Score Analyze Analyze for dose-dependent increase Score->Analyze

In Vivo Micronucleus Test Workflow

Data Presentation:

Compound Species/Tissue Dose Range (mg/kg) Result (Clastogenic/Aneugenic/Negative)
This compoundRat/Bone MarrowExperimental DataExperimental Data
Comparator ARat/Bone MarrowLiterature ValueLiterature Value
Comparator BMouse/Peripheral BloodLiterature ValueLiterature Value
Cyclophosphamide (Positive Control)Mouse/Bone Marrow20Clastogenic
Repeated-Dose Toxicity (OECD 407 - 28-Day Study)

Objective: To evaluate the toxic effects of a compound after repeated oral administration over 28 days, identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).[9][34][14]

Experimental Protocol:

  • Animal Model & Dosing: Use rodents (typically rats), with at least 3 dose groups, a control group, and often a recovery group (10 animals/sex/group). Administer the compound daily for 28 days via the intended clinical route (e.g., oral gavage).[34][11]

  • In-life Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements, and detailed functional assessments.[11]

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology: Perform a full gross necropsy on all animals. Collect and weigh specified organs. Process tissues from the control and high-dose groups for histopathological examination. If treatment-related changes are found, examine the same tissues from lower-dose groups.[34]

G Start Daily Dosing for 28 Days (3 dose levels + control) InLife In-Life Observations (Clinical signs, body weight, etc.) Start->InLife Terminal Terminal Procedures (Day 29) InLife->Terminal ClinPath Clinical Pathology (Hematology, Chemistry) Terminal->ClinPath GrossPath Gross Necropsy & Organ Weights Terminal->GrossPath Analyze Determine Target Organs & NOAEL ClinPath->Analyze HistoPath Histopathology GrossPath->HistoPath HistoPath->Analyze

28-Day Repeated-Dose Toxicity Study Workflow

Data Presentation:

Compound Species NOAEL (mg/kg/day) Target Organs of Toxicity Key Findings
This compoundRatExperimental DataExperimental DataE.g., changes in liver enzymes, kidney weight
MorpholineRat160Liver, kidneys, lungs, stomachSwelling, congestion, necrosis at higher doses.[29]
ReboxetineN/AN/AN/ANo significant cardiovascular or organ toxicity noted in clinical data.[3]
GefitinibN/AN/ASkin, GI tract, Liver, LungsAs per clinical adverse effect profile.[11][13]
LinezolidN/AN/ABone marrow, Nervous systemMyelosuppression and neuropathy with prolonged use.[10]
Safety Pharmacology Core Battery (ICH S7A)

Objective: To investigate the effects of the test substance on vital functions, specifically the central nervous, cardiovascular, and respiratory systems, prior to first-in-human administration.[1][7][35]

Experimental Protocols:

  • Central Nervous System (CNS): Perform a functional observational battery (FOB) or modified Irwin test in rodents. This assesses behavioral changes, coordination, sensory/motor reflexes, and body temperature.[1][7]

  • Cardiovascular System: In a conscious, freely moving large animal model (e.g., dog, non-human primate) equipped with telemetry, measure blood pressure, heart rate, and ECG parameters (including QT interval) following compound administration.[35]

  • Respiratory System: In rodents, use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.[7][35]

G cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System CNS_Test Irwin Test / FOB in Rodents CNS_Assess Assess Behavior, Coordination, Reflexes CNS_Test->CNS_Assess CV_Test Telemetry in Large Animals CV_Assess Assess BP, HR, ECG (QT Interval) CV_Test->CV_Assess Resp_Test Plethysmography in Rodents Resp_Assess Assess Respiratory Rate & Volume Resp_Test->Resp_Assess Core_Battery Safety Pharmacology Core Battery Core_Battery->CNS_Test Core_Battery->CV_Test Core_Battery->Resp_Test

Safety Pharmacology Core Battery

Data Presentation:

System Assay This compound Findings Benchmark Comparator Findings
CNS Irwin Test (Rat)E.g., No effects on motor activity or behavior up to X mg/kgReboxetine: CNS stimulation at high doses.[4]
Cardiovascular Telemetry (Dog)E.g., No significant change in blood pressure, heart rate, or QTc intervalReboxetine: No significant cardiovascular effects in clinical studies.[3]
Respiratory Plethysmography (Rat)E.g., No effect on respiratory rate or tidal volumeData for comparators not typically detailed in public safety profiles.

Conclusion

By systematically conducting the outlined in vitro and in vivo assays, a comprehensive safety profile for a novel compound like this compound can be constructed. The resulting data on cytotoxicity, genotoxicity, cardiotoxicity, acute and repeated-dose toxicity, and effects on vital organ functions allows for a robust risk assessment. This profile can then be objectively benchmarked against the known safety profiles of approved drugs containing the same morpholine scaffold, providing critical context for drug development professionals and guiding decisions for progression towards clinical trials.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For a novel or specialized compound like (-)-Haplomyrfolin, it is critical to follow a structured disposal protocol based on its specific chemical and toxicological properties, which would be detailed in its Safety Data Sheet (SDS). In the absence of specific data for this compound, this guide provides a general framework for the safe handling and disposal of hazardous research chemicals.

I. Immediate Safety Considerations & Pre-Disposal Handling

Before beginning any disposal process, it is crucial to be fully aware of the potential hazards of the substance. This information is typically found in Section 2 (Hazards Identification) and Section 7 (Handling and Storage) of the SDS.

Personal Protective Equipment (PPE): Based on general laboratory chemical handling, the following PPE is mandatory:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Safety goggles or a face shield to protect against splashes.

  • A laboratory coat .

All handling of the chemical and its waste should be conducted in a well-ventilated area , preferably within a certified chemical fume hood .

II. Quantitative Data for Hazard and Disposal Assessment

The following table outlines the types of quantitative data that are essential for assessing the hazards and determining the appropriate disposal route for a chemical like this compound. This information should be obtained from the compound-specific SDS.

ParameterGuideline/ValueSignificance for Disposal
Physical State Solid, Liquid, GasDetermines the type of containment and potential for airborne exposure.
pH 1-14Indicates corrosivity. Highly acidic or basic waste may require neutralization before disposal and must not be mixed with incompatible substances.
Flash Point e.g., < 23°C (Highly Flammable), 23-60°C (Flammable)Indicates the temperature at which a liquid can ignite. Flammable wastes require specialized, explosion-proof storage and handling, away from ignition sources.
Acute Toxicity (LD50) e.g., Oral, Dermal, Inhalation values (mg/kg or ppm)Quantifies the immediate toxicity. Highly toxic wastes require secure containment and labeling to prevent accidental exposure.
Aquatic Toxicity e.g., LC50 values for fish, daphniaIndicates the potential harm to aquatic life. Chemicals toxic to aquatic life must never be disposed of down the drain.
Incompatible Agents e.g., Strong oxidizing agents, acids, basesLists substances that can cause dangerous reactions (e.g., generation of toxic gas, fire, explosion) if mixed with the waste. Waste streams must be segregated accordingly.[1]
Decomposition Products e.g., Carbon oxides, nitrogen oxides, toxic gasesIdentifies hazardous substances that may be released during degradation or in a fire, informing emergency procedures.

III. Standard Operating Protocol for Chemical Waste Disposal

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound (including contaminated solids, solutions, and disposable PPE) in a designated, chemically compatible, and sealable container (e.g., high-density polyethylene).

  • Crucially, do not mix this compound waste with other chemical waste streams , especially incompatible substances such as strong acids or bases, to prevent dangerous reactions.[1]

  • Label the container clearly as "Hazardous Waste: this compound" and include the accumulation start date.

Step 2: Handling of Spills

  • In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.

  • For solid spills, it may be advisable to gently dampen the material to prevent the formation of dust.

  • Carefully transfer the contained waste into the designated hazardous waste container using non-sparking tools.

  • Thoroughly decontaminate the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.

Step 3: Storage and Disposal

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from ignition sources and incompatible materials.

  • Never dispose of this compound or its containers in the regular trash or down the drain. [1]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the SDS for this compound to ensure proper handling and final disposal.

IV. Experimental Workflow & Disposal Pathway

The following diagram illustrates a generalized workflow for the safe handling and disposal of a hazardous research chemical.

G Figure 1. General Chemical Waste Disposal Workflow cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal cluster_3 Spill Response A Chemical Handling & Experimentation B Waste Generation (e.g., solutions, contaminated solids, PPE) A->B Process S1 Spill Occurs A->S1 C Segregate Waste by Chemical Compatibility B->C Transfer D Collect in Labeled, Sealed Container C->D E Store in Designated Waste Accumulation Area D->E F Arrange Pickup with EHS or Licensed Contractor E->F Request G Transport to Certified Disposal Facility F->G H Final Treatment/ Disposal (e.g., Incineration) G->H S2 Contain with Absorbent Material S1->S2 S3 Collect Contaminated Material S2->S3 S3->D Add to Waste

Caption: General Chemical Waste Disposal Workflow

References

Personal protective equipment for handling (-)-Haplomyrfolin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (-)-Haplomyrfolin

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of this compound. Due to the absence of specific safety data for this compound, the following recommendations are based on data from structurally similar furoquinoline alkaloids, such as skimmianine and γ-fagarine. These compounds exhibit properties including acute toxicity, skin and eye irritation, and potential mutagenicity. Therefore, this compound should be handled with a high degree of caution as a potentially hazardous substance.

I. Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following table outlines the minimum required PPE. A site-specific risk assessment should be performed to ascertain if more stringent measures are needed.

PPE Component Specification Rationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.[1]Minimizes the risk of skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric.[2]Protects skin and personal clothing from potential contamination.
Eye/Face Protection Chemical splash goggles and a full-face shield.[3]Guards against accidental splashes of liquids and airborne particles to the eyes and face.
Respiratory Protection An approved N95 or higher-level respirator.[3]Essential when handling the solid compound or when there is a potential for aerosol generation.
Shoe Covers Disposable shoe covers.[3]Prevents the tracking of contaminants out of the designated handling area.
II. Operational Plan: Handling and Administration

All procedures involving this compound must be conducted in a designated controlled area.

Engineering Controls:

  • Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration.

  • Surface Protection: The work surface inside the BSC or fume hood should be lined with a plastic-backed absorbent pad, which must be disposed of as hazardous waste after each use.[1]

Procedural Guidance:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent pads and ensuring all necessary equipment is within the containment area.

  • Weighing: If handling the solid form, weigh the required amount directly within the BSC or fume hood to minimize the risk of airborne particulates.

  • Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.

  • Transport: When transporting this compound outside of the primary containment area, use a sealed, secondary container that is clearly labeled.

III. Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of following institutional and local regulations for chemical waste.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable items.
Place in a designated, leak-proof, and puncture-resistant hazardous waste container with a secure lid. The container must be clearly labeled "Hazardous Chemical Waste."
Liquid Waste Unused solutions of this compound and contaminated solvents.
Collect in a designated, sealed, and shatter-resistant hazardous waste container. Do not mix with other waste streams unless compatibility has been verified. The container must be clearly labeled with the contents and hazard warnings.
Sharps Waste Contaminated needles, syringes, and glassware.
Dispose of immediately in a designated, puncture-proof sharps container that is clearly labeled for hazardous chemical waste.
IV. Emergency Procedures

Spill Response: A chemical spill kit should be readily accessible in all areas where this compound is handled.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill location.

  • Don PPE: Before any cleanup, put on the full PPE ensemble as detailed in the table above.

  • Containment:

    • Liquid Spill: Cover the spill with an absorbent material from the spill kit.

    • Solid Spill: Gently cover the spill with a damp absorbent pad to prevent the generation of dust.

  • Cleanup: Working from the outer edge of the spill towards the center, carefully clean the area.

  • Disposal: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.[1]

  • Decontamination: Thoroughly decontaminate the affected area with an appropriate cleaning agent.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizations

Handling Workflow for this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Don Full PPE prep2 Prepare Containment Area (BSC/Fume Hood) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Aliquot and Label handle2->handle3 disp1 Segregate Waste (Solid, Liquid, Sharps) handle3->disp1 Proceed to Disposal disp2 Package in Labeled Hazardous Waste Containers disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for handling this compound.

Emergency Spill Response Protocol

G spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Spill Area contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Emergency response protocol for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Haplomyrfolin
Reactant of Route 2
(-)-Haplomyrfolin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.